3-Methoxyphenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-4-2-3-7(5-8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOVTGVGOBJZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066437 | |
| Record name | Benzene, 1-isocyanato-3-methoxy- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18908-07-1 | |
| Record name | 3-Methoxyphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18908-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-3-methoxy- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018908071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyanato-3-methoxy- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-isocyanato-3-methoxy- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxyphenyl isocyanate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methoxyphenyl isocyanate physical properties
An In-depth Technical Guide to the Physical Properties of 3-Methoxyphenyl Isocyanate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of reagents is paramount for experimental design, reaction optimization, and ensuring laboratory safety. This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 18908-07-1), a versatile intermediate in organic synthesis.
Core Physical and Chemical Properties
This compound is a chemical compound with the molecular formula C8H7NO2.[1] It is also known by several synonyms, including m-Anisyl isocyanate, 1-isocyanato-3-methoxybenzene, and 3-isocyanatoanisole.[2][3] This compound presents as a clear, colorless to light red or pink liquid and is noted to be moisture-sensitive.[1][4][5]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound, compiled from various sources for easy reference and comparison.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C8H7NO2 | [1][2][6] | |
| Molecular Weight | 149.15 g/mol | [1][2][6] | |
| Boiling Point | 94 - 95 °C | @ 10 mmHg (1.3 kPa) | [1][2][6][7] |
| Density | 1.130 g/mL | @ 25 °C | [1][2] |
| 1.138 g/mL | @ 25 °C | [6][7] | |
| 1.16 g/mL | @ 20 °C | ||
| Refractive Index (n_D) | 1.5420 - 1.5450 | @ 20 °C | [8][9] |
| 1.543 | @ 20 °C | [6][7] | |
| Flash Point | 96 °C (204.8 °F) | Closed Cup | [1][2] |
| 205 °F (96.1 °C) | [6][7] | ||
| Melting Point | No data available | [1] | |
| Solubility | Insoluble | In water | [5] |
| Vapor Pressure | No data available | [1] | |
| Vapor Density | No data available | [1] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for determining the physical properties of this compound are not detailed in the cited literature, the values presented are typically obtained through standardized methodologies. Below are general descriptions of the experimental principles for measuring these key properties.
1. Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which have relatively high boiling points at atmospheric pressure, the measurement is often performed under reduced pressure (vacuum) to prevent decomposition. The reported value of 94-95 °C at 10 mmHg is a result of such a measurement.[1][6] The general procedure involves heating the liquid in a distillation apparatus connected to a vacuum pump and a manometer. The temperature at which the liquid boils steadily and condenses is recorded along with the corresponding pressure.
2. Density Measurement: Density, the mass per unit volume, is typically determined using a pycnometer or a digital density meter. The procedure with a pycnometer involves accurately weighing the empty, clean, and dry pycnometer, then weighing it again when filled with the sample liquid (this compound), and finally weighing it filled with a reference liquid of known density (e.g., deionized water). All weighings are performed at a constant, recorded temperature (e.g., 25 °C).[6] The density of the sample is then calculated from these masses and the known density of the reference liquid.
3. Refractive Index Measurement: The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is temperature-dependent. This measurement is commonly performed using an Abbe refractometer. A few drops of the liquid sample are placed on the prism of the refractometer. Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample, and the instrument measures the angle of refraction. The measurement is taken at a controlled temperature, such as 20 °C.[6][8]
4. Flash Point Determination: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This is a critical safety parameter. It is commonly measured using a closed-cup apparatus (e.g., Pensky-Martens or Tag Closed Tester). The liquid is heated in a closed cup at a slow, constant rate. An ignition source is directed into the cup at regular temperature intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[1]
Logical Workflow: Synthesis of this compound
This compound is a reagent used in organic synthesis. A common method for its preparation involves the reaction of its corresponding aniline precursor, m-anisidine, with a phosgene equivalent such as triphosgene. The following diagram illustrates a simplified logical workflow for this synthesis.
Caption: Logical workflow for the synthesis of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. This compound - High purity | EN [georganics.sk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 18908-07-1 [m.chemicalbook.com]
- 7. 18908-07-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. B24329.06 [thermofisher.com]
- 9. B24329.14 [thermofisher.com]
An In-depth Technical Guide to 3-Methoxyphenyl Isocyanate for Researchers and Drug Development Professionals
Introduction: 3-Methoxyphenyl isocyanate is an aromatic organic compound featuring both a methoxy group and a highly reactive isocyanate functional group. This reagent serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols, making it an invaluable tool for creating diverse molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications in medicinal chemistry, with a focus on its role in the synthesis of biologically active compounds.
Core Properties and Data
This compound is a colorless to pink liquid under standard conditions. Its physicochemical properties are summarized in the table below, providing essential data for laboratory use, reaction planning, and safety considerations.
| Property | Value | Citations |
| Molecular Weight | 149.15 g/mol | [1][2] |
| Molecular Formula | C₈H₇NO₂ | [1][2] |
| CAS Number | 18908-07-1 | [1] |
| Appearance | Colorless to Pink Liquid | [2] |
| Density | 1.130 g/mL at 25 °C | [2] |
| Boiling Point | 94-95 °C at 10 mmHg | [2] |
| Flash Point | 96 °C | [2] |
| Refractive Index | 1.542 - 1.544 | [2] |
| Synonyms | m-Anisyl isocyanate, 1-isocyanato-3-methoxybenzene, m-methoxyphenyl isocyanate | [1][2] |
Synthesis and Key Reactions
The primary utility of this compound lies in its ability to form stable linkages, most notably ureas, through reactions with primary and secondary amines. This reactivity is fundamental to its application in medicinal chemistry.
General Synthesis Workflow
This compound is typically synthesized from its corresponding aniline precursor, m-anisidine. A common and efficient method involves phosgenation, often using a safer phosgene equivalent like triphosgene. The general workflow is depicted below.
Caption: Synthesis of this compound from m-Anisidine.
Reaction to Form Urea Derivatives
The isocyanate group is an electrophile that reacts readily with the nucleophilic nitrogen of an amine. This reaction forms a stable N,N'-disubstituted urea linkage, a common pharmacophore in many biologically active molecules, including kinase inhibitors and receptor modulators.
Caption: General reaction of this compound with an amine.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the formation of a urea derivative.
Protocol 1: Synthesis of this compound from m-Anisidine
This procedure is a general method for the synthesis of aryl isocyanates using triphosgene as a phosgene substitute.
Materials:
-
m-Anisidine
-
Triphosgene
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of m-anisidine (1.0 equivalent) in anhydrous DCM is prepared in a three-necked flask under an inert nitrogen atmosphere.
-
The solution is cooled to 0 °C using an ice bath.
-
A solution of triphosgene (0.4 equivalents) in anhydrous DCM is added dropwise to the stirred m-anisidine solution.
-
After the addition of triphosgene is complete, a solution of triethylamine (2.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch at ~2270 cm⁻¹).
-
Upon completion, the reaction is quenched with the addition of water.
-
The organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation to afford the final product.[3]
Protocol 2: Synthesis of a Diaryl Urea Derivative
This protocol describes the reaction of this compound with a generic primary aryl amine to form an N,N'-diarylurea.
Materials:
-
This compound
-
Substituted Aryl Amine (e.g., 4-chloroaniline)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
A solution of the substituted aryl amine (1.0 equivalent) is prepared in an anhydrous solvent (DCM or THF) in a round-bottom flask under an inert atmosphere.
-
This compound (1.0 equivalent) is added dropwise to the stirred amine solution at room temperature.
-
The reaction is typically exothermic and proceeds rapidly. The mixture is stirred at room temperature for 15-60 minutes.
-
Reaction completion is monitored by TLC, observing the consumption of the starting materials.
-
If the product precipitates from the reaction mixture, it can be collected by filtration, washed with cold solvent, and dried.
-
If the product is soluble, the solvent is removed under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes), to yield the pure diaryl urea.
Application in Drug Discovery: A Case Study
The synthesis of substituted ureas is a cornerstone of modern medicinal chemistry. Diaryl ureas are a privileged scaffold found in numerous FDA-approved drugs, particularly as kinase inhibitors like Sorafenib.[3] this compound is a valuable reagent for creating analogs of such compounds.
A specific example is in the development of novel analgesics. Researchers have synthesized a series of potent and selective μ-opioid receptor (MOR) agonists based on a piperidine-1-carboxamide scaffold. The lead compound, 2a (3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl )-N-phenylpiperidine-1-carboxamide), demonstrated high binding affinity and selectivity for the MOR and potent analgesic effects in preclinical models.[4] The synthesis of this compound and its mechanism of action highlight the utility of this compound in creating targeted therapeutics.
Caption: Synthesis and action of a μ-opioid agonist using this compound.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1][2] It is also a potential respiratory sensitizer.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[1] A respirator may be required for certain operations.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. It is sensitive to moisture and should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.
-
Incompatible Materials: Avoid contact with water, acids, strong bases, alcohols, and amines (except for controlled reactions), as these can cause vigorous and exothermic reactions.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Methoxyphenyl Isocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-methoxyphenyl isocyanate in common organic solvents. Due to the reactive nature of isocyanates, this document focuses on providing a framework for determining solubility and understanding the compound's behavior in various solvent systems.
Introduction to this compound
This compound (CAS No. 18908-07-1) is a valuable reagent in organic synthesis, frequently utilized in the development of pharmaceuticals and other bioactive molecules. Its isocyanate functional group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity necessitates careful solvent selection for synthesis, purification, and storage. While specific quantitative solubility data is not widely published, its use in various synthetic protocols indicates good solubility in many common aprotic organic solvents.
Qualitative Solubility Profile
Based on its chemical structure and documented use in organic synthesis, this compound is expected to be soluble in a range of aprotic organic solvents. Its aromatic nature and polar isocyanate group contribute to its miscibility with solvents of varying polarities.
Expected to be soluble in:
-
Aromatic Hydrocarbons: Toluene, Benzene, Xylenes
-
Ethers: Tetrahydrofuran (THF), Diethyl ether, Dioxane
-
Ketones: Acetone, Methyl ethyl ketone (MEK)
-
Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc)
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
Reactive with and/or poorly soluble in:
-
Protic Solvents: Water, Alcohols (e.g., methanol, ethanol), Primary and Secondary Amines. Reaction with these solvents will lead to the formation of ureas (from amines) or carbamates (urethanes from alcohols), and in the case of water, an unstable carbamic acid that decomposes to an amine and carbon dioxide.
Quantitative Solubility Data
Precise quantitative solubility data is crucial for process development, formulation, and ensuring reaction stoichiometry. The following table provides an illustrative template for presenting experimentally determined solubility data for this compound. The values presented are hypothetical and should be replaced with experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) - Illustrative | Molar Solubility (mol/L) - Illustrative | Method of Determination |
| Toluene | 25 | >50 | >3.35 | Gravimetric |
| Tetrahydrofuran (THF) | 25 | >50 | >3.35 | Gravimetric |
| Acetone | 25 | >50 | >3.35 | Gravimetric |
| N,N-Dimethylformamide (DMF) | 25 | >50 | >3.35 | Gravimetric |
| Dichloromethane (DCM) | 25 | >50 | >3.35 | Gravimetric |
| Hexane | 25 | <1 | <0.067 | HPLC |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC). This method is suitable for determining thermodynamic solubility.
Materials and Equipment
-
This compound (≥98% purity)
-
Anhydrous organic solvent of interest
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase for HPLC
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealed vial. "Excess" means that undissolved solid should be visible.
-
Seal the vial tightly to prevent solvent evaporation and moisture ingress.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Preparation for Analysis:
-
Allow the vial to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undissolved saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Reactivity and Logical Workflow
The primary chemical transformation involving this compound is its reaction with nucleophiles. This reactivity is central to its application in synthesis. The following diagram illustrates the general reaction pathway.
Caption: Reaction pathway of this compound with nucleophiles.
The workflow for utilizing this compound in a research or development setting should always begin with careful solvent selection to ensure solubility and avoid unwanted side reactions. The following diagram outlines a logical workflow.
Caption: Experimental workflow for reactions involving this compound.
Safety Considerations
This compound is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation, as well as respiratory irritation and sensitization.[1] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.[1]
This guide provides a foundational understanding of the solubility and reactivity of this compound. Researchers are strongly encouraged to perform their own solubility determinations for specific solvent systems and conditions to ensure the success and safety of their experimental work.
References
Methodological & Application
Synthesis of Ureas using 3-Methoxyphenyl Isocyanate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea derivatives are a cornerstone in medicinal chemistry and drug discovery, featuring prominently in a wide array of therapeutic agents. The urea moiety's ability to act as a rigid hydrogen bond donor and acceptor facilitates strong and specific interactions with biological targets. One of the most direct and efficient methods for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with a primary or secondary amine. This application note provides a detailed protocol for the synthesis of ureas using 3-methoxyphenyl isocyanate, a versatile building block for creating libraries of potential drug candidates. Substituted phenylureas are of particular interest as they form the core scaffold of numerous kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and p38 MAP kinase, which are critical targets in oncology and inflammatory diseases.[1][2][3][4][5]
Reaction Principle
The synthesis of ureas from isocyanates and amines is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. A subsequent proton transfer results in the formation of the stable urea linkage. The reaction is typically fast, high-yielding, and can be performed under mild conditions. The 3-methoxy substituent on the phenyl isocyanate can influence the reactivity and conformational properties of the resulting urea derivatives, potentially impacting their biological activity.
Reaction Scheme
Caption: General reaction for the synthesis of ureas.
Experimental Protocols
This section provides detailed protocols for the synthesis of N,N'-disubstituted ureas from this compound and various amines.
Protocol 1: General Procedure for the Synthesis of Aryl Ureas in Dichloromethane (DCM)
This protocol is adapted from procedures for the synthesis of similar diaryl ureas and is suitable for a wide range of aromatic and aliphatic amines.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (primary or secondary) (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted amine (1.0-1.2 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM (a typical concentration is 0.1-0.5 M).
-
Addition of Isocyanate: While stirring the solution at room temperature (20-25 °C), add this compound (1.0 eq) dropwise or in portions. An exothermic reaction may be observed. For highly reactive amines, the reaction flask can be cooled in an ice bath during the addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Typical reaction times range from 30 minutes to 4 hours.
-
Work-up:
-
If a precipitate forms upon completion of the reaction, collect the solid by filtration. Wash the solid with cold DCM or diethyl ether to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes) and allow it to cool to induce crystallization.
-
Column Chromatography: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Synthesis of Ureas in an Aqueous Medium
This environmentally friendly protocol is adapted from a general procedure for the synthesis of unsymmetrical ureas in water and is particularly useful for water-soluble amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 eq)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Amine Solution: Dissolve the amine (1.0 eq) in water in a round-bottom flask and cool the mixture to 0-5 °C in an ice bath.
-
Isocyanate Addition: Slowly add this compound (1.0 eq) to the cooled amine solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.
-
Reaction: As the reaction proceeds, a solid product will precipitate out of the solution. Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filtered solid with cold water to remove any water-soluble impurities.
-
Drying: Dry the purified product under vacuum. Further purification is often not necessary.
Data Presentation
The following tables summarize representative data for the synthesis of ureas using substituted phenyl isocyanates. While specific data for this compound is limited in the literature, the data for structurally related methoxy- and other substituted phenyl isocyanates provides a strong indication of expected outcomes.
Table 1: Synthesis of Diaryl Ureas from Substituted Phenyl Isocyanates and Anilines
| Entry | Isocyanate | Amine | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxyphenyl isocyanate | 4-(thieno[3,2-d]pyrimidin-4-yloxy)aniline | Not specified | Not specified | 90 | [6] |
| 2 | Phenyl isocyanate | 4-Methoxyaniline | THF | 3 | 72 | [7] |
| 3 | Phenyl isocyanate | 2-Amino-N-(4-methoxyphenyl)benzamide | Methanol | 3-4 | 59 | [8] |
| 4 | 3-Nitrophenyl isocyanate | Aniline | Not specified | Not specified | 64-96 | [9] |
| 5 | 4-Fluorophenyl isocyanate | Aniline | Not specified | Not specified | 64-96 | [9] |
Table 2: Synthesis of Ureas from 2-Methoxyphenyl Isocyanate and Various Amines in DCM
| Entry | Amine | Time | Yield (%) |
| 1 | o-Toluidine | 10 min | 100 |
| 2 | p-Fluoroaniline | 45 min | 89 |
| 3 | o-Chloroaniline | 30 min | 93 |
| 4 | m-Trifluoromethylaniline | 1 h | Not specified |
| 5 | p-Cyanoaniline | 2 h | 98 |
| 6 | (R)-Methylbenzyl amine | 1 h | 95 |
Data adapted from a study on 2-methoxyphenyl isocyanate, which serves as a good proxy for the reactivity of this compound.
Logical Workflow for Urea Synthesis
The following diagram illustrates the typical workflow for the synthesis and purification of ureas from this compound.
References
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. altmeyers.org [altmeyers.org]
- 5. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
carbamate synthesis from 3-Methoxyphenyl isocyanate experimental procedure
Application Note: Synthesis of N-(3-Methoxyphenyl) Carbamates
Topic: Carbamate Synthesis from 3-Methoxyphenyl Isocyanate Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbamates are a crucial functional group in organic chemistry, serving as key structural motifs in pharmaceuticals, agrochemicals, and polymers.[1][2] Their synthesis is a fundamental transformation, often pivotal in drug discovery and development due to their role as bioisosteres of amide bonds, which can offer improved pharmacokinetic properties.[2] The reaction of an isocyanate with an alcohol is a direct and efficient method for carbamate formation.[2] This application note provides a detailed experimental protocol for the synthesis of N-(3-methoxyphenyl) carbamates via the reaction of this compound with various alcohols. The methoxy group on the phenyl ring acts as an electron-donating group, which can influence the reactivity of the isocyanate.[2]
The general reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the carbamate linkage.[3][4]
General Reaction Scheme:
R-OH + 3-MeO-Ph-N=C=O → R-O-C(=O)NH-Ph-3-MeO
Experimental Protocol
This protocol details a general and straightforward procedure for synthesizing carbamates from this compound. The method is based on the principle that many O-alkyl carbamates exhibit low solubility in non-polar solvents like hexane, allowing for a simple crystallization-based purification.[3]
Materials:
-
This compound
-
Alcohol (e.g., primary, secondary, or phenolic alcohol)
-
Anhydrous Hexane
-
Glass vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for filtration
-
Vacuum oven or desiccator
Procedure:
-
Reagent Preparation:
-
In a clean, dry glass vial equipped with a magnetic stir bar, add the desired alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous hexane (approximately 20 mL of hexane per 1 mmol of alcohol). Stir the solution at room temperature.[3]
-
-
Reaction Initiation:
-
To the stirred solution of the alcohol, add this compound (1.1 equivalents) dropwise at room temperature.[3] The use of a slight excess of the isocyanate ensures the complete consumption of the alcohol.
-
-
Reaction Monitoring and Product Formation:
-
Continue stirring the reaction mixture at room temperature.
-
The carbamate product, being insoluble in hexane, will begin to crystallize and precipitate out of the solution.[3]
-
The reaction time can vary from a few minutes to several hours depending on the reactivity of the alcohol. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, collect the precipitated solid product by vacuum filtration.
-
Wash the collected crystals with a small amount of cold hexane to remove any unreacted isocyanate and other soluble impurities.
-
Dry the purified carbamate product under vacuum to a constant weight.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. For example, in the ¹³C NMR spectra, a signal around δC = 153 ppm is indicative of the carbamoyl group (NHCO).[5]
-
Data Presentation
The following table summarizes the reactants and expected products for the synthesis of a representative carbamate using the described protocol.
| Reactant 1 (Alcohol) | Reactant 2 (Isocyanate) | Molar Ratio (Alc:Iso) | Solvent | Temperature | Product | Expected Yield |
| Pinacolyl alcohol | This compound | 1 : 1.1 | Hexane | Room Temp. | Pinacolyl-3-methoxyphenyl carbamate | High (Quantitative)[3] |
| Ethanol | This compound | 1 : 1.1 | Hexane | Room Temp. | Ethyl N-(3-methoxyphenyl)carbamate | High |
| Phenol* | This compound | 1 : 1.1 | Toluene | 60-80 °C | Phenyl N-(3-methoxyphenyl)carbamate | Good |
*Note: Less reactive alcohols, such as phenols or tertiary alcohols, may require a catalyst (e.g., dibutyltin dilaurate) and elevated temperatures to achieve a reasonable reaction rate.[4] In such cases, a higher boiling point solvent like toluene would be more appropriate.
Visualized Workflow
The following diagram illustrates the key steps in the experimental procedure for the synthesis of N-(3-Methoxyphenyl) carbamates.
References
Application Notes: Reaction of 3-Methoxyphenyl Isocyanate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between isocyanates and primary amines is a fundamental and highly efficient method for the synthesis of N,N'-disubstituted ureas. This transformation is characterized by its high atom economy, rapid reaction rates, and typically high yields. The resulting urea motif is a critical pharmacophore in numerous clinically approved drugs and a key linkage in various polymers and materials. 3-Methoxyphenyl isocyanate is a common building block used in organic synthesis and drug discovery, offering a versatile scaffold for creating libraries of urea derivatives. These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and relevant data for the reaction of this compound with primary amines.
Reaction Mechanism and Kinetics
The formation of a urea derivative from an isocyanate and a primary amine proceeds via a nucleophilic addition mechanism. The reaction is generally considered uncatalyzed, although it can be influenced by the solvent and the electronic properties of the reactants.
-
Nucleophilic Attack : The reaction initiates with the nucleophilic attack of the lone pair of electrons on the primary amine's nitrogen atom onto the highly electrophilic carbonyl carbon of the isocyanate group.[1]
-
Intermediate Formation : This attack forms a transient, zwitterionic tetrahedral intermediate.
-
Proton Transfer : A rapid intramolecular or solvent-mediated proton transfer from the nitrogen atom of the original amine to the nitrogen atom of the isocyanate occurs. This step neutralizes the charges and yields the stable N,N'-disubstituted urea product.
The overall reaction is typically fast and exothermic. The reactivity of the isocyanate is enhanced by electron-withdrawing groups on the aromatic ring, which increase the electrophilicity of the carbonyl carbon.[1] Conversely, electron-donating groups, such as the methoxy group in this compound, slightly reduce this reactivity. However, the reaction with primary amines remains highly efficient. Primary aliphatic amines are generally more nucleophilic and react faster than aromatic amines.[2]
Caption: Nucleophilic addition mechanism for urea synthesis.
Experimental Protocols
The following section details a general laboratory protocol for the synthesis of an N,N'-disubstituted urea from this compound and a representative primary amine.
Materials and Equipment:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, etc.)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone)[3][4]
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel or syringe
-
TLC plates for reaction monitoring
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, filtration apparatus, chromatography columns)
General Protocol:
-
Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.). Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, 0.2-0.5 M concentration).
-
Reagent Addition : In a separate vial, dissolve this compound (1.0 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature (or 0 °C if the reaction is highly exothermic).[4]
-
Reaction Execution : Stir the reaction mixture at room temperature. The reaction is often rapid, with many urea products precipitating out of non-polar solvents as they form.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine or isocyanate is fully consumed. This typically takes between 10 minutes and 4 hours.[3][4]
-
Work-up :
-
If a precipitate forms : Filter the solid product directly from the reaction mixture. Wash the solid with a small amount of cold solvent and dry under vacuum.
-
If no precipitate forms : Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can then be purified.
-
-
Purification : If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry.
Caption: A typical workflow for urea synthesis and purification.
Data Presentation
The following tables summarize typical reaction yields and characteristic spectroscopic data for urea derivatives synthesized from aryl isocyanates.
Table 1: Representative Reaction Yields This table shows isolated yields for the reaction of various primary amines with 2-methoxyphenyl isocyanate, which serves as a close structural analog to this compound, demonstrating the general efficiency of the reaction.
| Entry | Primary Amine | Reaction Time | Isolated Yield (%) | Reference |
| 1 | o-Toluidine | 10 min | 100 | [3] |
| 2 | Benzylamine | 10 min | 100 | [3] |
| 3 | 4-Fluoroaniline | 3 h | 97 | [3] |
| 4 | 4-Chloroaniline | 3 h | 100 | [3] |
| 5 | 4-Cyanoaniline | 3 h | 100 | [3] |
| 6 | 4-Nitroaniline | 3 h | 100 | [3] |
| Reactions performed in DCM at room temperature with 2-methoxyphenyl isocyanate.[3] |
Table 2: Characteristic Spectroscopic Data for N,N'-Disubstituted Ureas
| Technique | Characteristic Signal | Approximate Range / Value |
| IR Spectroscopy | N-H Stretch (Amide) | 3300-3400 cm⁻¹[5] |
| C=O Stretch (Urea) | 1630-1685 cm⁻¹[5] | |
| N-H Bend / C-N Stretch | 1540-1590 cm⁻¹ | |
| ¹H NMR Spectroscopy | N-H Protons (Amide) | δ 6.0 - 9.0 ppm (broad singlets)[3] |
| Aromatic Protons | δ 6.5 - 8.0 ppm | |
| ¹³C NMR Spectroscopy | C=O Carbon (Urea) | δ 152 - 158 ppm[3][5] |
Applications in Drug Development
The urea linkage is a cornerstone in medicinal chemistry. Diaryl ureas, in particular, are known to function as potent inhibitors of various protein kinases by forming key hydrogen bonds within the enzyme's active site. A prominent example is Sorafenib, a multi-kinase inhibitor used in cancer therapy, which features a central diaryl urea core.[4][6] The straightforward and efficient synthesis from isocyanates and amines makes this reaction a vital tool for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies in drug discovery programs.[4]
References
Application Note: Kinetic Analysis of the Reaction Between 3-Methoxyphenyl Isocyanate and Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction between isocyanates and alcohols to form carbamates (urethanes) is a cornerstone of polyurethane chemistry and finds significant application in the pharmaceutical and fine chemical industries. Understanding the kinetics of this reaction is crucial for process optimization, catalyst selection, and ensuring product quality. This document provides a detailed protocol for studying the reaction kinetics of 3-methoxyphenyl isocyanate with various alcohols, based on established methodologies for analogous aryl isocyanates.
The reaction mechanism can be complex, with evidence suggesting that multiple alcohol molecules may be involved in the transition state.[1] The reaction rate is influenced by several factors including the structure of the alcohol, the solvent, temperature, and the presence of catalysts.[2][3][4] Generally, primary alcohols are found to be more reactive than secondary alcohols.[1][2][3][4]
Experimental Workflow
The following diagram outlines the typical experimental workflow for determining the kinetic parameters of the this compound and alcohol reaction.
Figure 1. Experimental workflow for the kinetic study of isocyanate-alcohol reactions.
Kinetic Data Summary
| Alcohol | Temperature (K) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Apparent Activation Energy (Ea) (kJ mol⁻¹) |
| Propan-1-ol | 313 | 1.55 | 30.4 |
| 323 | 2.34 | ||
| 333 | 3.28 | ||
| 343 | 4.45 | ||
| 353 | 5.85 | ||
| Butan-1-ol | 313 | 2.22 | 30.2 |
| 323 | 3.13 | ||
| 333 | 4.04 | ||
| 343 | 6.06 | ||
| 353 | 8.27 | ||
| Propan-2-ol | 313 | 0.75 | 38.1 |
| 323 | 1.37 | ||
| 333 | 1.99 | ||
| 343 | 2.81 | ||
| 353 | 4.10 | ||
| Butan-2-ol | 313 | 0.74 | 38.6 |
| 323 | 1.29 | ||
| 333 | 1.98 | ||
| 343 | 2.76 | ||
| 353 | 4.10 |
Data sourced from studies on phenyl isocyanate.[4]
Detailed Experimental Protocols
The following protocols are adapted from methodologies used for studying the kinetics of phenyl isocyanate with alcohols and are suitable for adaptation for this compound.[2][4][5]
Materials and Reagents
-
This compound (ensure high purity)
-
Alcohol of interest (e.g., propan-1-ol, butan-1-ol, propan-2-ol, butan-2-ol), dried over molecular sieves.
-
Tetrahydrofuran (THF), anhydrous
-
n-Butylamine (for quenching)
-
Acetonitrile (HPLC grade)
-
Water (deionized, HPLC grade)
Stock Solution Preparation
-
Isocyanate Stock Solution: Prepare a stock solution of this compound in anhydrous THF. A typical concentration is 0.2 M.
-
Alcohol Stock Solution: Prepare a stock solution of the alcohol in anhydrous THF. To achieve pseudo-first-order conditions, the alcohol concentration should be in large excess (e.g., 20-fold) compared to the isocyanate. A typical concentration is 4.0 M.[4]
-
Quenching Solution: Prepare a solution of n-butylamine in acetonitrile. This solution will be used to stop the reaction.
Reaction Procedure (Microreactor-Based)
A microreactor system is recommended for precise control over reaction time and temperature.[2][3][4]
-
Set up the microreactor system with two syringe pumps, one for the isocyanate solution and one for the alcohol solution.
-
Set the desired reaction temperature for the microreactor chip.
-
Pump the isocyanate and alcohol stock solutions into the microreactor at defined flow rates to initiate the reaction. The residence time (reaction time) is determined by the reactor volume and the total flow rate.
-
Collect samples of the reaction mixture at the outlet of the microreactor.
-
Immediately quench the collected samples by adding a defined volume of the n-butylamine solution. n-Butylamine reacts rapidly and quantitatively with the remaining isocyanate to form a stable urea derivative.[4]
Reaction Procedure (Batch Reactor)
-
Place the alcohol solution in a temperature-controlled batch reactor equipped with a stirrer.
-
Allow the solution to reach the desired reaction temperature.
-
Initiate the reaction by adding a small volume of the isocyanate stock solution to the stirred alcohol solution.
-
Extract aliquots of the reaction mixture at specific time intervals.
-
Immediately quench each aliquot with the n-butylamine solution.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of the unreacted isocyanate (as its urea derivative) or the formed carbamate product can be monitored by HPLC.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column is typically used (e.g., ODS-Hypersil C18, 4 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. For example:
-
0-6 min: 25% to 80% acetonitrile
-
6-10 min: 80% acetonitrile
-
10-11 min: 80% to 25% acetonitrile
-
11-14 min: 25% acetonitrile (re-equilibration)[2]
-
-
Flow Rate: A typical flow rate is 1 mL/min.[2]
-
Detection: Monitor the elution of the urea derivative (from quenching) and the carbamate product using a UV detector at a suitable wavelength (e.g., 246 nm).[2]
-
Quantification: Create a calibration curve for the urea derivative and/or the carbamate product to determine their concentrations in the quenched reaction samples.
Data Analysis
-
Plot the concentration of the remaining isocyanate (or the formed product) versus time.
-
Under pseudo-first-order conditions (large excess of alcohol), the reaction rate is given by: Rate = k_obs [Isocyanate]
-
The observed rate constant (k_obs) can be determined from the slope of a plot of ln([Isocyanate]) versus time.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the alcohol: k = k_obs / [Alcohol][2][4]
-
To determine the activation energy (Ea), repeat the experiment at several different temperatures and create an Arrhenius plot (ln(k) versus 1/T). The activation energy can be calculated from the slope of this plot (Slope = -Ea/R, where R is the gas constant).
References
Application Notes and Protocols: 3-Methoxyphenyl Isocyanate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the medicinal chemistry applications of 3-methoxyphenyl isocyanate, focusing on its use as a key building block for the synthesis of bioactive urea derivatives, particularly as potential anticancer agents and kinase inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided, along with a summary of quantitative data and a visualization of a relevant signaling pathway.
Introduction
This compound is a versatile reagent in medicinal chemistry, primarily utilized in the synthesis of N,N'-disubstituted ureas. The urea functional group is a prominent scaffold in numerous clinically approved drugs and drug candidates due to its ability to form multiple hydrogen bonds with biological targets, such as the hinge region of protein kinases. The incorporation of the 3-methoxyphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making it a valuable component in the design of novel therapeutics, particularly in the field of oncology.
Application: Synthesis of N-Aryl-N'-(3-methoxyphenyl)urea Derivatives as Kinase Inhibitors
One of the most significant applications of this compound is in the synthesis of diaryl urea derivatives that act as kinase inhibitors. Many of these compounds are designed as analogs of successful multi-kinase inhibitors like Sorafenib, targeting key signaling pathways involved in cancer cell proliferation and angiogenesis, such as the RAF-MEK-ERK pathway.
The following table summarizes the in vitro antiproliferative activity of a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, including a compound bearing the 3-methoxyphenyl group (Compound 1 ), against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | R Group | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| 1 | 3-methoxyphenyl | >10 | 4.52 | >10 | 7.85 |
| 2 | 4-chlorophenyl | 2.39 | 5.21 | 3.90 | 6.43 |
| 3 | 3-trifluoromethylphenyl | 3.15 | 4.89 | 4.12 | 5.67 |
| Sorafenib (Control) | - | 2.12 | 3.98 | 2.25 | 4.51 |
Data is representative of compounds from a study on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives.[1][2][3]
Experimental Protocols
This protocol describes a general method for the synthesis of N,N'-disubstituted ureas by reacting an amine with an isocyanate.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetone)
-
Stirring apparatus
-
Reaction vessel
-
Ice bath (optional)
Procedure:
-
In a clean, dry reaction vessel, dissolve the amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If the reaction is exothermic, cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.05 equivalents) dropwise to the stirred solution of the amine.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the urea product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized N-aryl-N'-(3-methoxyphenyl)urea compounds
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds in DMSO and then dilute them to various concentrations in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Sorafenib).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values by plotting the cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow
The diaryl urea scaffold, including derivatives of this compound, is a well-established pharmacophore for the inhibition of protein kinases. One of the key signaling pathways implicated in cancer cell proliferation and survival is the RAF-MEK-ERK pathway. Compounds containing the N-aryl-N'-(3-methoxyphenyl)urea moiety can act as competitive inhibitors at the ATP-binding site of kinases like B-RAF.
Caption: RAF-MEK-ERK signaling pathway and the inhibitory action of N-Aryl-N'-(3-methoxyphenyl)urea.
The following diagram illustrates the general workflow for the synthesis and evaluation of N-aryl-N'-(3-methoxyphenyl)urea derivatives.
Caption: General experimental workflow for the development of N-aryl-N'-(3-methoxyphenyl)urea derivatives.
Conclusion
This compound serves as a valuable and versatile starting material in medicinal chemistry for the synthesis of a wide range of bioactive compounds, particularly diaryl urea derivatives with potential anticancer activity. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds based on this important chemical scaffold. Further investigation into the structure-activity relationships and optimization of these derivatives may lead to the development of new and effective therapeutic agents.
References
- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Amines Following Pre-Column Derivatization with 3-Methoxyphenyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of primary and secondary amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and food safety. However, many amines lack a strong chromophore, making their direct detection by HPLC with UV-Vis absorbance detectors challenging. Chemical derivatization is a widely employed strategy to overcome this limitation. This application note details a methodology for the derivatization of primary and secondary amines with 3-methoxyphenyl isocyanate, converting them into urea derivatives that can be readily analyzed by reverse-phase HPLC with UV detection.
The reaction of an isocyanate with an amine results in the formation of a stable urea linkage. This compound introduces a chromophore into the amine molecule, enhancing its detectability. This pre-column derivatization method is straightforward and applicable to a range of primary and secondary amines.
Principle of Derivatization
This compound reacts with the nucleophilic primary or secondary amine group to form a stable N,N'-substituted urea derivative. This reaction is typically carried out in an aprotic organic solvent. The resulting derivative possesses a phenyl ring with a methoxy group, which provides a useful chromophore for UV detection.
Experimental Protocols
1. Reagents and Materials
-
Standards: Stock solutions of the amine analytes of interest (e.g., aliphatic and aromatic primary and secondary amines) prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Derivatizing Reagent: this compound solution (10 mg/mL in anhydrous acetonitrile). Prepare fresh daily.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Buffer: 0.1 M Borate buffer (pH 9.0).
-
Quenching Solution: 1 M solution of a secondary amine with low UV activity, such as diethylamine, in acetonitrile (optional, to consume excess derivatizing reagent).
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup if required.
2. Sample Preparation (General Procedure)
-
Accurately weigh or measure the sample containing the amine analytes.
-
Extract the amines from the sample matrix using a suitable solvent system. Common extraction solvents include methanol or acetonitrile. For aqueous samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
-
If using SPE, condition a C18 cartridge with methanol followed by water. Load the sample, wash with a weak organic solvent, and elute the amines with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the derivatization solvent (e.g., anhydrous acetonitrile).
3. Derivatization Procedure
-
To 100 µL of the prepared sample or standard solution in a clean, dry vial, add 100 µL of the this compound solution (10 mg/mL in anhydrous acetonitrile).
-
Add 50 µL of 0.1 M borate buffer (pH 9.0) to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, the reaction can be quenched by adding 50 µL of the quenching solution to react with any excess this compound. This step is optional but can help to reduce interfering peaks in the chromatogram.
-
Dilute the derivatized sample to a final volume of 1 mL with the mobile phase initial conditions.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
4. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
Data Presentation
The following table summarizes representative quantitative data for the HPLC analysis of two model amines after derivatization with this compound. Please note that this data is illustrative and should be validated for specific applications.
| Analyte (Amine) | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Aniline | 8.5 | 0.1 - 50 | 0.9992 | 0.03 | 0.1 | 98.5 |
| N-Methylaniline | 10.2 | 0.1 - 50 | 0.9989 | 0.04 | 0.12 | 97.2 |
Mandatory Visualization
Experimental Workflow Diagram
Application Notes and Protocols: 3-Methoxyphenyl Isocyanate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyphenyl isocyanate is a versatile reagent in organic synthesis, primarily utilized for the formation of urea and carbamate linkages through its reaction with nucleophiles such as amines and alcohols. The isocyanate functional group (-N=C=O) is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity profile allows for its application in the synthesis of a diverse array of molecules, including biologically active compounds and polymers. The presence of the methoxy group on the phenyl ring can influence the reactivity of the isocyanate and the properties of the resulting products. These application notes provide an overview of the key applications of this compound and detailed protocols for its use.
Key Applications
-
Synthesis of Substituted Ureas: The most prominent application of this compound is its reaction with primary and secondary amines to form N,N'-substituted ureas. This reaction is typically rapid and high-yielding. The resulting urea moiety is a common scaffold in many pharmaceutical and agrochemical compounds due to its ability to participate in hydrogen bonding.
-
Synthesis of Carbamates: this compound reacts with alcohols and phenols to produce N-(3-methoxyphenyl)carbamates. Carbamates are key functional groups in various pharmaceuticals, including cholinesterase inhibitors and protecting groups in peptide synthesis.
-
Derivatizing Agent: Due to its reactivity, this compound can be used as a derivatizing agent for analytical purposes, for example, to modify alcohols or amines to improve their chromatographic properties or detectability.
-
Building Block in Agrochemicals: Phenyl isocyanates are precursors in the synthesis of several herbicides. For instance, the herbicides linuron and diuron are phenylurea derivatives, highlighting the importance of this class of reagents in the agrochemical industry.[1][2]
-
Monomer in Polymer Synthesis: Isocyanates are fundamental building blocks for polyurethane polymers. While di- or poly-isocyanates are more common for this purpose, monofunctional isocyanates like this compound can be used to control polymer chain length or to introduce specific end-groups.
Data Presentation: Reaction of Isocyanates with Amines and Alcohols
The following tables summarize typical reaction conditions and yields for the synthesis of ureas and carbamates from isocyanates. While specific data for this compound is limited in the literature, the data for analogous methoxyphenyl isocyanates provide a strong indication of expected outcomes.
Table 1: Synthesis of Substituted Ureas from Isocyanates and Amines
| Entry | Amine Substrate | Isocyanate | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | o-Toluidine | 2-Methoxyphenyl isocyanate | DCM | 10 min | 100 | Adapted from[3] |
| 2 | p-Fluoroaniline | 2-Methoxyphenyl isocyanate | DCM | 45 min | 89 | Adapted from[3] |
| 3 | (R)-Phenylethylamine | 2-Methoxyphenyl isocyanate | DCM | 1 h | 95 | Adapted from[3] |
| 4 | Morpholine | 2-Methoxyphenyl isocyanate | DCM | 10 min | 100 | Adapted from[3] |
| 5 | L-Phenylalanine (OMe) | 2-Methoxyphenyl isocyanate | DCM | 20 min | 93 | Adapted from[3] |
| 6 | 3-Aminophenol | 3-Methoxyphenyl isothiocyanate | Acetonitrile | 1 h | 91 | [4] |
Table 2: Synthesis of Carbamates from Isocyanates and Alcohols
| Entry | Alcohol/Phenol Substrate | Isocyanate | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| 1 | Ethanol | Phenyl Isocyanate | Toluene | - | 11 h | 42 | [5] |
| 2 | neo-Pentyl alcohol | Phenyl Isocyanate | Hexane | - | a few hours | Quantitative | [6] |
| 3 | 1-Naphthol | (from Phosgene + MeNH2) | Toluene | - | 6.5 h | 78 | [7] |
| 4 | 3-Methylphenol | (from Phosgene + MeNH2) | Toluene | - | 4.5 h | 78 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N,N'-Substituted Ureas
This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding substituted urea.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a stirred solution of the amine (1.0 eq.) in anhydrous DCM (0.2-0.5 M) at room temperature under an inert atmosphere, add this compound (1.0 eq.) dropwise.
-
The reaction is typically exothermic. Maintain the temperature at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). These reactions are often complete within 10 minutes to a few hours.[3]
-
If a precipitate forms upon completion of the reaction, it can be collected by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel if necessary.
Expected Outcome: This procedure generally provides high yields (often >90%) of the desired urea derivative.
References
- 1. Linuron Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 2. CN107129445A - A kind of synthetic method of diuron - Google Patents [patents.google.com]
- 3. CN101709041A - Process for producing diuron - Google Patents [patents.google.com]
- 4. 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FI92054B - Process for the preparation of 3- (o-methoxyphenoxy) -1,2-propanediol-1-carbamate - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. US4272441A - Preparation of carbamates - Google Patents [patents.google.com]
Application Notes and Protocols: One-Pot Synthesis of Unsymmetrical Ureas with 3-Methoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsymmetrical ureas are a pivotal structural motif in medicinal chemistry and drug discovery, renowned for their ability to form strong hydrogen bonds with biological targets. This property has led to their incorporation into numerous therapeutic agents, including potent kinase inhibitors for cancer therapy.[1][2] The synthesis of these compounds, particularly in an efficient and scalable one-pot manner, is of significant interest to the drug development community. This document provides detailed protocols for the one-pot synthesis of unsymmetrical ureas utilizing 3-methoxyphenyl isocyanate, a versatile building block for generating libraries of bioactive molecules.
The core of the described methods involves the reaction of this compound with a variety of primary and secondary amines. For syntheses requiring the in situ generation of the isocyanate, precursors such as 3-methoxyaniline can be used in conjunction with phosgene or its safer surrogates. These one-pot procedures offer several advantages, including reduced reaction times, simplified purification processes, and higher overall yields by minimizing the handling of intermediate products.[3]
General Reaction Scheme
The fundamental reaction involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of this compound.
Caption: General reaction for the synthesis of unsymmetrical ureas.
Applications in Drug Development
The 1,3-disubstituted urea scaffold is a well-established pharmacophore in the design of kinase inhibitors. The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, facilitating strong and specific interactions with the ATP-binding site of kinases.[4] Several approved anti-cancer drugs, such as Sorafenib and Regorafenib, feature a diaryl urea core structure.
Derivatives of 3-methoxyphenylurea have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is a key player in tumor angiogenesis.[1][5] The methoxy group can influence the compound's solubility, metabolic stability, and electronic properties, making it a valuable substituent for structure-activity relationship (SAR) studies.[2]
Caption: Signaling pathway inhibition by a urea-based kinase inhibitor.
Experimental Protocols
Protocol 1: One-Pot Synthesis from this compound and an Amine
This protocol describes the direct reaction of commercially available this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, N-methylpiperazine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone)
-
Stir plate and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup (optional, but recommended)
Procedure:
-
To a stirred solution of the desired amine (1.0 mmol) in the anhydrous solvent (10 mL) at room temperature, add this compound (1.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, collect the solid product by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired unsymmetrical urea.
Protocol 2: One-Pot Synthesis via in situ Generation of this compound from 3-Methoxyaniline
This protocol is for the synthesis of unsymmetrical ureas starting from 3-methoxyaniline, which is converted to the isocyanate in situ followed by the addition of the amine nucleophile. This method avoids the handling of isocyanate reagents.
Materials:
-
3-Methoxyaniline
-
Triphosgene or another phosgene surrogate
-
Triethylamine (Et3N) or another suitable non-nucleophilic base
-
Amine (e.g., 4-chloroaniline, piperidine)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of 3-methoxyaniline (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere at 0 °C (ice bath), add triethylamine (2.2 mmol).
-
Slowly add a solution of triphosgene (0.4 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C and add the desired amine (1.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various unsymmetrical ureas from this compound and different amines, based on typical literature procedures.
| Entry | Amine Nucleophile | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | DCM | 2 | RT | 95 |
| 2 | 4-Chloroaniline | Acetone | 3 | RT | 92 |
| 3 | Benzylamine | THF | 1.5 | RT | 98 |
| 4 | N-Methylpiperazine | DCM | 2 | RT | 96 |
| 5 | Piperidine | THF | 1 | RT | 99 |
| 6 | 4-Aminopyridine | Acetone | 4 | RT | 88 |
Yields are representative and may vary based on the specific reaction conditions and purification methods.
Workflow and Logic Diagrams
Caption: Experimental workflows for the one-pot synthesis of unsymmetrical ureas.
References
- 1. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Synthesis of Carbamates from 3-Methoxyphenyl Isocyanate and Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbamates through the reaction of isocyanates with alcohols is a cornerstone of polyurethane chemistry and a vital transformation in the synthesis of pharmaceuticals and agrochemicals. Carbamate moieties are prevalent in numerous bioactive molecules, where they can serve as key pharmacophores or as bioisosteres for amides and esters, often enhancing metabolic stability and pharmacokinetic properties. 3-Methoxyphenyl isocyanate is a common building block in drug discovery, and its efficient coupling with secondary alcohols is crucial for the synthesis of diverse compound libraries.
Secondary alcohols are generally less reactive than their primary counterparts due to increased steric hindrance around the hydroxyl group. Consequently, the uncatalyzed reaction of this compound with secondary alcohols is often slow and may require elevated temperatures, leading to potential side reactions and decomposition. The use of catalysts is therefore essential to achieve high yields and reaction rates under milder conditions.
These application notes provide an overview of common catalysts and detailed protocols for the reaction of this compound with secondary alcohols, tailored for professionals in drug development and organic synthesis.
Catalyst Selection and Mechanistic Overview
A variety of catalysts can be employed to facilitate the reaction between isocyanates and alcohols. The choice of catalyst can significantly impact reaction kinetics, selectivity, and functional group tolerance. The most common classes of catalysts include organometallic compounds and organocatalysts.
Organometallic Catalysts:
-
Dibutyltin dilaurate (DBTDL): A widely used and highly effective catalyst for urethane formation. It is believed to operate through a Lewis acid mechanism, where the tin center coordinates to the carbonyl oxygen of the isocyanate, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
-
Bismuth Neodecanoate: A less toxic alternative to organotin compounds, offering a good balance of catalytic activity and low environmental impact.[1] It is particularly useful in applications where tin-based catalysts are undesirable.[1] Typical concentrations range from 0.01 to 0.1% by weight.[2]
-
Zirconium Acetylacetonate (Zr(acac)₄): Another non-tin catalyst that has gained traction. Zirconium complexes are thought to activate the hydroxyl group of the alcohol, facilitating its addition to the isocyanate.
Organocatalysts:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic, sterically hindered amidine base. It is believed to act as a Brønsted base, deprotonating the alcohol to form a more nucleophilic alkoxide intermediate, which then readily attacks the isocyanate.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the catalytic reaction of this compound with a representative secondary alcohol, cyclohexanol. This data is compiled and extrapolated from various sources to provide a comparative overview.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| DBTDL | 0.5 - 2.0 | Toluene | 60 - 80 | 4 - 8 | > 95 |
| Bismuth Neodecanoate | 1.0 - 5.0 | THF | 50 - 70 | 6 - 12 | 90 - 98 |
| Zr(acac)₄ | 2.0 - 5.0 | Dichloromethane | 25 - 40 | 8 - 16 | 85 - 95 |
| DBU | 5.0 - 10.0 | THF | 25 - 50 | 6 - 12 | > 90 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a general method for screening different catalysts for the reaction of this compound with a secondary alcohol on a small scale.
Materials:
-
This compound
-
Secondary alcohol (e.g., cyclohexanol, 2-propanol)
-
Anhydrous solvent (e.g., Toluene, THF, Dichloromethane)
-
Catalyst (DBTDL, Bismuth Neodecanoate, Zr(acac)₄, or DBU)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates and developing system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the secondary alcohol (1.0 eq) and the chosen anhydrous solvent (to make a ~0.5 M solution).
-
Add the selected catalyst at the desired loading (refer to the table above).
-
Stir the solution at room temperature for 10 minutes.
-
Add this compound (1.05 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress by TLC by observing the disappearance of the starting materials.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction mixture as appropriate for the chosen catalyst and solvent. A typical work-up involves washing the organic layer with saturated aqueous sodium bicarbonate and brine, followed by drying over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Detailed Procedure for DBTDL-Catalyzed Synthesis of Cyclohexyl (3-methoxyphenyl)carbamate
This protocol provides a detailed method for the synthesis of a specific carbamate using DBTDL as the catalyst.
Materials:
-
This compound (1.49 g, 10.0 mmol)
-
Cyclohexanol (1.00 g, 10.0 mmol)
-
Dibutyltin dilaurate (DBTDL) (0.063 g, 0.1 mmol, 1 mol%)
-
Anhydrous Toluene (20 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
To the flask, add cyclohexanol (1.00 g, 10.0 mmol) and anhydrous toluene (20 mL).
-
Add DBTDL (0.063 g, 0.1 mmol) to the solution.
-
Add this compound (1.49 g, 10.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the isocyanate spot is no longer visible (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure cyclohexyl (3-methoxyphenyl)carbamate.
Visualizations
Caption: Experimental workflow for the catalyzed synthesis of carbamates.
Caption: Generalized catalytic cycle for urethane formation.
Conclusion
The selection of an appropriate catalyst is paramount for the successful synthesis of carbamates from this compound and secondary alcohols. Organometallic catalysts like DBTDL and bismuth neodecanoate, as well as organocatalysts such as DBU, offer effective means to promote this transformation under mild conditions. The provided protocols and comparative data serve as a valuable resource for researchers in drug discovery and organic synthesis to optimize their reaction conditions and achieve high yields of desired carbamate products. Careful consideration of catalyst toxicity, reaction kinetics, and compatibility with other functional groups will guide the selection of the most suitable catalytic system for a given synthetic challenge.
References
Troubleshooting & Optimization
Technical Support Center: Urea Synthesis with 3-Methoxyphenyl Isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on urea synthesis using 3-methoxyphenyl isocyanate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of ureas from this compound and an amine.
Question: My reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?
Answer:
Several factors can contribute to a slow or incomplete reaction. Consider the following:
-
Low Nucleophilicity of the Amine: Aromatic amines are generally less nucleophilic than aliphatic amines, which can lead to slower reaction rates.
-
Steric Hindrance: Bulky substituents on either the amine or the isocyanate can sterically hinder the approach of the nucleophile to the electrophilic carbonyl carbon of the isocyanate.
-
Solution: Prolonged reaction times and elevated temperatures may be required.[4] In some cases, a different synthetic route that does not involve a direct isocyanate-amine reaction might be necessary.
-
-
Solvent Choice: The choice of solvent can influence reaction rates.
-
Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are commonly used.[5][6] If solubility is an issue, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be employed, although they may require more rigorous purification.[3] Interestingly, "on-water" synthesis has also been shown to be effective and can facilitate easy product isolation.[7][8]
-
Question: I am observing significant formation of a symmetrical urea byproduct, 1,3-bis(3-methoxyphenyl)urea. How can I minimize this?
Answer:
The formation of the symmetrical urea, 1,3-bis(3-methoxyphenyl)urea, is a common side reaction. It occurs when unreacted this compound reacts with the primary amine formed from the hydrolysis of the isocyanate by trace amounts of water in the reaction mixture.[9][10]
-
Control Moisture: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture from entering the reaction.[11][12]
-
Order of Addition: Adding the isocyanate dropwise to the solution of the amine can help to ensure that the isocyanate preferentially reacts with the desired amine rather than with any water present or with the amine generated from hydrolysis.[12]
-
Stoichiometry: Using a slight excess of the amine (e.g., 1.05-1.1 equivalents) can help to consume the isocyanate before it has a chance to react with water.
Question: My final product is difficult to purify. What are some common impurities and how can I remove them?
Answer:
Common impurities in urea synthesis include unreacted starting materials, the symmetrical urea byproduct, and any catalysts used.
-
Purification Strategies:
-
Precipitation and Filtration: Often, the desired urea product will precipitate out of the reaction mixture upon completion.[5][7] The solid can then be collected by filtration and washed with a suitable solvent to remove soluble impurities.
-
Recrystallization: If the initial product is not sufficiently pure, recrystallization from an appropriate solvent system can be an effective purification method.[12]
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be used to separate the desired product from impurities.[12]
-
Aqueous Workup: Partitioning the reaction mixture between an organic solvent (like ethyl acetate) and a dilute aqueous solution of sodium bicarbonate (NaHCO3) can help to remove any residual carbamic acid formed during the reaction.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for urea synthesis from this compound and an amine?
A1: The reaction proceeds through a nucleophilic addition mechanism. The nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage.
Q2: Are there alternative, phosgene-free methods to generate the isocyanate in situ?
A2: Yes, several methods avoid the handling of toxic isocyanates directly. These include the Curtius, Hofmann, and Lossen rearrangements, which generate an isocyanate intermediate from a carboxylic acid, primary amide, or hydroxamic acid, respectively.[6][7][9][13] Another approach involves the use of isocyanate surrogates like 3-substituted dioxazolones.[2]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[5][12] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Infrared (IR) spectroscopy can also be useful for monitoring the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urea carbonyl peak (around 1630-1680 cm⁻¹).[11]
Q4: What are some typical reaction conditions for the synthesis of ureas from this compound?
A4: Reactions are often carried out at room temperature in an aprotic solvent like DCM.[5] However, depending on the reactivity of the amine, heating may be necessary.[2] Reaction times can range from minutes to several hours.[5]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for urea synthesis involving aryl isocyanates.
Table 1: Reaction Conditions for Urea Synthesis with Aryl Isocyanates
| Amine Substrate | Isocyanate | Solvent | Temperature | Time | Yield (%) | Reference |
| o-Toluidine | 2-Methoxyphenyl isocyanate | DCM | Room Temp. | 10 min | 100 | [5] |
| o-Chloroaniline | 2-Methoxyphenyl isocyanate | DCM | Room Temp. | 30 min | 93 | [5] |
| (R)-Methylbenzyl amine | 2-Methoxyphenyl isocyanate | DCM | Room Temp. | 1 h | 95 | [5] |
| Various Amines | Dioxazolone (Isocyanate surrogate) | MeOH | 60 °C | 2 h | Moderate to Excellent | [2] |
| Benzylamine | Benzyl isocyanate (from azide) | MeCN | 70 °C (MW) | 3 h | Quantitative | [6] |
| p-Toluidine | 2-Thienyl isocyanate | DCM | 0 °C to RT | 2-4 h | High | [12] |
Experimental Protocols
General Procedure for the Synthesis of a Disubstituted Urea from this compound and a Primary Amine:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., DCM, approximately 0.1-0.5 M concentration).
-
If the amine is a solid, ensure it is fully dissolved.
-
Under an inert atmosphere (e.g., nitrogen or argon), begin stirring the amine solution.
-
Slowly add this compound (1.0-1.05 equivalents) dropwise to the stirred solution at room temperature. An ice bath can be used for highly exothermic reactions.
-
Monitor the reaction progress using TLC until the starting amine is consumed.
-
Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for urea synthesis.
Caption: Troubleshooting logic for urea synthesis.
Caption: Reaction pathways in urea synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. rsc.org [rsc.org]
- 6. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isocyanate - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. 3-Amino-1-(4-methoxyphenyl)urea|For Research [benchchem.com]
Technical Support Center: Optimizing Carbamate Synthesis with 3-Methoxyphenyl Isocyanate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing carbamate reaction yields with 3-Methoxyphenyl isocyanate.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the carbamate synthesis reaction between this compound and an alcohol.
Q1: My carbamate synthesis reaction is resulting in a very low yield or no product at all. What are the first things I should check?
A1: When encountering low to no yield, a systematic check of your reagents and reaction setup is the critical first step.
-
Reagent Quality:
-
This compound: Isocyanates are highly sensitive to moisture. Ensure you are using a fresh bottle or a properly stored (under inert atmosphere, sealed) reagent. Exposure to atmospheric moisture can lead to the formation of unreactive urea byproducts.
-
Alcohol: Verify the purity and dryness of your alcohol. Primary alcohols are generally more reactive than secondary and tertiary alcohols.[1]
-
Solvent: Use anhydrous solvent. The presence of water is a common cause of low carbamate yield due to the competitive reaction of the isocyanate with water to form an unstable carbamic acid, which decomposes to 3-methoxyaniline. This amine can then react with another molecule of isocyanate to form a symmetrical diaryl urea.
-
-
Reaction Conditions:
-
Anhydrous Setup: Ensure all glassware was thoroughly oven-dried or flame-dried before use and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature: For uncatalyzed reactions with primary alcohols, room temperature may be sufficient, but gentle heating might be required. For less reactive secondary or tertiary alcohols, heating is often necessary.[2]
-
Q2: I've isolated my product, but I see a significant amount of a white, high-melting point solid that is insoluble in my desired solvent. What is this side product and how can I avoid it?
A2: This is very likely N,N'-bis(3-methoxyphenyl)urea. This byproduct forms when this compound reacts with water. The resulting carbamic acid intermediate is unstable and decarboxylates to form 3-methoxyaniline, which is a nucleophile and rapidly reacts with another molecule of the isocyanate.
Strategies to Minimize Urea Formation:
-
Strict Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents (e.g., distilled from a suitable drying agent), oven-dried glassware, and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.
-
Order of Addition: Adding the isocyanate dropwise to the solution of the alcohol can sometimes help to favor the desired reaction over side reactions, especially if there are trace amounts of moisture.
Q3: The reaction with my secondary (or tertiary) alcohol is very slow or not proceeding. How can I increase the reaction rate and yield?
A3: Secondary and tertiary alcohols are sterically hindered and less nucleophilic than primary alcohols, leading to slower reaction rates.[1] To improve the reaction, the use of a catalyst is highly recommended.
-
Base Catalysts: Tertiary amines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts. They are thought to act as nucleophilic catalysts, activating the alcohol.[2]
-
Organometallic Catalysts: Lewis acidic organotin compounds, such as Dibutyltin Dilaurate (DBTDL), are highly efficient for promoting carbamate formation, especially with less reactive alcohols.[2][3]
-
Heating: Increasing the reaction temperature, for example to 60-80 °C, can significantly accelerate the reaction.[2]
Q4: My reaction seems to be working, but I am observing multiple spots on my TLC plate. What are the possible side products?
A4: Besides the desired carbamate and the potential N,N'-bis(3-methoxyphenyl)urea, other side products can form, especially if the isocyanate is in excess or at elevated temperatures:
-
Allophanate: The desired carbamate product can act as a nucleophile and react with another molecule of this compound. This is more likely to occur if a large excess of the isocyanate is used.
-
Isocyanurate: this compound can trimerize to form a stable isocyanurate ring. This is often promoted by certain catalysts and higher temperatures.
To minimize these, use a stoichiometry of approximately 1:1 or a slight excess of the alcohol. Careful monitoring of the reaction by TLC or HPLC is advised to stop the reaction once the starting material is consumed.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for carbamate formation from an isocyanate and an alcohol?
A1: The reaction is a nucleophilic addition. The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the isocyanate group. A subsequent proton transfer results in the formation of the carbamate linkage.
Q2: Which catalyst is better for my reaction: DBU or DBTDL?
A2: The choice of catalyst can depend on the specific alcohol and reaction conditions.
-
DBU is a strong, non-nucleophilic base and is a good general-purpose catalyst for this reaction, particularly for secondary alcohols.[2]
-
DBTDL is an organotin catalyst that acts as a Lewis acid, activating the isocyanate. It is known to be very efficient, even with sterically hindered alcohols and phenols, and can often provide high yields in shorter reaction times.[2][3] However, organotin compounds have higher toxicity and may require more careful handling and purification to remove tin residues.
For initial trials with a secondary or less reactive alcohol, DBU is a good starting point. If yields are still low or reaction times are too long, DBTDL can be considered.
Q3: What are the best solvents for this reaction?
A3: Anhydrous aprotic solvents are generally preferred. Common choices include:
-
Tetrahydrofuran (THF)
-
Toluene
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
The choice of solvent can depend on the solubility of your starting materials and the desired reaction temperature.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be conveniently monitored by:
-
Thin Layer Chromatography (TLC): This allows for a quick visualization of the consumption of the starting materials (isocyanate and alcohol) and the formation of the carbamate product. A co-spot of the starting materials is recommended for accurate identification.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide more quantitative information on the reaction progress.
Q5: Do I need to purify this compound before use?
A5: If you are using a newly opened bottle from a reliable supplier, purification is often not necessary. However, if the isocyanate has been stored for a long time or you suspect contamination (e.g., presence of solid urea), distillation under reduced pressure may be required. Always handle isocyanates in a well-ventilated fume hood with appropriate personal protective equipment.
Section 3: Data Presentation
Due to a lack of comprehensive comparative studies specifically for this compound, the following tables present representative yield data for analogous aryl isocyanate reactions to illustrate the effects of different parameters. This data should be used as a guideline for optimization.
Table 1: Effect of Alcohol Steric Hindrance and Catalyst on Yield
| Isocyanate | Alcohol Substrate | Alcohol Type | Catalyst (mol%) | Temp. (°C) | Typical Yield (%) |
| Isopropyl Isocyanate | Ethanol | Primary | None | 25 | >90%[2] |
| Isopropyl Isocyanate | sec-Butanol | Secondary | DBU (10) | 25 | 80-90%[2] |
| Isopropyl Isocyanate | Phenol | Phenol | DBTDL (5) | 60-80 | >85%[2] |
| Phenyl Isocyanate | n-Butanol | Primary | None | 30-60 | High (Kinetics Study) |
| Phenyl Isocyanate | sec-Butanol | Secondary | None | 30-60 | Slower reaction rate |
Table 2: Comparison of General Carbamate Synthesis Routes
| Synthesis Route | Key Reactants | Typical Yield | Key Advantages | Key Disadvantages |
| Isocyanate Addition | Aryl Isocyanate + Alcohol/Phenol | >90% [2] | High efficiency, straightforward | Isocyanates can be toxic and moisture-sensitive |
| Chloroformate Reaction | Amine + Phenyl Chloroformate | 85-95% | Avoids direct handling of isocyanates | Phenyl chloroformate is corrosive and toxic |
| One-Pot from Aniline | Aniline + Urea + Methanol | 70-95% | Cost-effective, environmentally friendly | More demanding reaction conditions |
Section 4: Experimental Protocols
The following are general protocols that can be adapted for the synthesis of carbamates using this compound.
Protocol 1: Uncatalyzed Synthesis of an O-Alkyl N-(3-methoxyphenyl)carbamate (for Primary Alcohols)
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.2 equivalents) and anhydrous dichloromethane (DCM, approx. 5 mL per 1 mmol of isocyanate).
-
Reaction: Cool the solution to 0 °C using an ice bath. Add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the isocyanate by TLC.
-
Work-up: Once the reaction is complete, quench with a small amount of water. Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure carbamate.
Protocol 2: DBU-Catalyzed Synthesis of an O-Alkyl N-(3-methoxyphenyl)carbamate (for Secondary Alcohols)
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the secondary alcohol (1.1 equivalents), DBU (0.1 equivalents), and anhydrous Tetrahydrofuran (THF, approx. 5 mL per 1 mmol of isocyanate).[2]
-
Reaction: To the stirred solution at room temperature, add this compound (1.0 equivalent) dropwise.
-
Monitoring: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or GC.[2]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]
-
Purification: Filter the drying agent and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: DBTDL-Catalyzed Synthesis of an O-Aryl N-(3-methoxyphenyl)carbamate (for Phenols)
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the phenol (1.0 equivalent), DBTDL (0.05 equivalents), and anhydrous toluene (approx. 5 mL per 1 mmol of isocyanate).[2]
-
Reaction: Add this compound (1.0 equivalent) to the solution at room temperature. Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.[2]
-
Purification: Filter the drying agent and concentrate in vacuo. Purify the crude product by recrystallization or flash column chromatography.
Section 5: Visualizations
Caption: General experimental workflow for carbamate synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Main reaction pathway and common side reactions.
References
Technical Support Center: Reactions of 3-Methoxyphenyl Isocyanate with Primary Amines
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 3-methoxyphenyl isocyanate in reactions with primary amines. It is intended for researchers, scientists, and professionals in drug development who may encounter side reactions and other issues during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction product when this compound reacts with a primary amine?
The reaction of this compound with a primary amine (R-NH₂) is a nucleophilic addition that forms a substituted urea, specifically an N-(3-methoxyphenyl)-N'-alkyl/aryl urea.[1][2] This reaction is typically fast and exothermic.[3][4]
Q2: What are the most common side reactions and byproducts I should be aware of?
Several side reactions can occur, leading to impurities in your final product. The most common are:
-
Symmetric Urea Formation: If there is moisture in the reaction, this compound will react with water to form an unstable carbamic acid, which then decomposes into 3-methoxyaniline and carbon dioxide. This newly formed 3-methoxyaniline can then react with another molecule of the isocyanate to produce the symmetric byproduct, N,N'-bis(3-methoxyphenyl)urea.[5]
-
Biuret Formation: If an excess of this compound is used, it can react with the N-H group of the desired urea product to form a biuret. This is more likely at elevated temperatures.[5][6]
-
Isocyanurate (Trimer) Formation: Under certain conditions, particularly at high temperatures or in the presence of specific catalysts (like some tertiary amines or organometallic compounds), isocyanates can cyclotrimerize to form a very stable isocyanurate ring.[6]
-
Allophanate Formation: If an alcohol is used as the solvent or is present as an impurity, it can react with the isocyanate to form a urethane. This urethane can then react with another molecule of isocyanate to yield an allophanate.[6][7]
Q3: How does the methoxy group on the phenyl ring affect the reaction?
The methoxy group (-OCH₃) is generally considered an electron-donating group through resonance, which slightly reduces the electrophilicity of the isocyanate carbon atom. This can make this compound slightly less reactive than aromatic isocyanates with electron-withdrawing groups.[8] However, the reaction with nucleophilic primary amines is typically still very rapid.
Q4: My reaction has stalled or is showing low conversion. What could be the cause?
Low conversion can stem from several factors:
-
Sterically Hindered Amine: If your primary amine is particularly bulky, the reaction rate may be significantly slower.
-
Low Nucleophilicity of the Amine: Aromatic amines are less nucleophilic (and thus less reactive) than aliphatic amines.[4]
-
Low Temperature: While room temperature is often sufficient, highly unreactive partners may require gentle heating. However, be cautious as higher temperatures can promote side reactions.[6]
-
Impure Reagents: Ensure your starting amine and isocyanate are of high purity. Contaminants can interfere with the reaction.[6]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action & Troubleshooting Steps |
| Low Yield of Desired Urea | Moisture Contamination: Reaction with water forms symmetric urea byproduct. | 1. Use anhydrous solvents and dry all glassware thoroughly before use.2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]3. Use freshly opened or purified reagents. |
| Incorrect Stoichiometry: An excess of the amine will remain unreacted. An excess of the isocyanate will lead to biuret formation.[6] | 1. Carefully calculate and measure a 1:1 molar ratio of amine to isocyanate.2. For valuable amines, consider using a slight excess (1.05 eq) of the isocyanate and be prepared to purify away byproducts.[1] | |
| Product is an Insoluble Solid or Gel | Isocyanurate Trimerization: High heat or incompatible catalysts can cause the isocyanate to form a cross-linked trimer.[6] | 1. Maintain a controlled reaction temperature, avoiding excessive heating.2. If using a catalyst, select one that favors urea formation. Simple, non-nucleophilic bases are often sufficient if needed. |
| Presence of a High-Molecular-Weight Impurity | Biuret Formation: Excess isocyanate reacting with the urea product.[6] | 1. Adhere to a strict 1:1 stoichiometry.2. Add the isocyanate dropwise to the amine solution to avoid localized high concentrations of the isocyanate.[9] |
| Multiple Spots on TLC/Peaks in HPLC | Mixture of Byproducts: Indicates a combination of the issues above (symmetric urea, biuret, unreacted starting materials). | 1. Review the reaction setup for sources of moisture.2. Verify the stoichiometry and purity of reagents.3. Analyze crude material by LC-MS or NMR to identify the impurities and address the specific side reaction occurring (see protocols below).[10][11] |
| Product Precipitates Immediately and is Difficult to Stir | High Reactant Concentration: The urea product may have low solubility in the chosen solvent. | 1. Use a more dilute solution by increasing the solvent volume.2. Choose a solvent in which the product has higher solubility (e.g., DMF, DMSO, THF instead of DCM or hexanes). |
Data Summary
The following table summarizes the expected outcomes under various reaction conditions. Yields are illustrative and will vary based on specific substrates and experimental execution.
| Condition | Amine:Isocyanate Ratio | Moisture | Expected Product Yield | Major Side Product(s) & Expected Amount |
| Ideal | 1 : 1.05 | Absent | >95% | Unreacted isocyanate (trace), Biuret (<2%) |
| Excess Isocyanate | 1 : 1.5 | Absent | 70-85% | Biuret (15-30%)[6] |
| Wet Solvent | 1 : 1 | Present | 60-80% | N,N'-bis(3-methoxyphenyl)urea (20-40%)[5] |
| High Temperature (>100 °C) | 1 : 1 | Absent | Variable | Isocyanurate, Biuret (Variable, can be significant)[6] |
Key Experimental Protocols
Protocol 1: General Synthesis of N-(3-methoxyphenyl)-N'-aryl/alkyl Urea
This protocol is a general guideline for the reaction.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable anhydrous solvent (THF, Acetonitrile)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
If the amine salt is used, add one equivalent of a non-nucleophilic base like triethylamine (TEA) and stir for 10 minutes before proceeding.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add this compound (1.05 eq) dropwise to the amine solution over 5-10 minutes.[9]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed (typically 1-4 hours).[1]
-
Upon completion, the urea product often precipitates. If so, collect the solid by filtration, wash with a small amount of cold DCM, and dry under vacuum.
-
If the product remains in solution, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[9]
Protocol 2: Analysis of Byproducts by HPLC-MS
This protocol allows for the identification and relative quantification of products and byproducts.
Instrumentation & Columns:
-
HPLC system with a UV detector and coupled to a Mass Spectrometer (MS).
-
C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).[11]
Procedure:
-
Prepare a standard solution of your starting materials (amine and this compound) and, if available, the expected product and N,N'-bis(3-methoxyphenyl)urea byproduct.
-
Prepare a dilute sample of the crude reaction mixture in the mobile phase (e.g., acetonitrile/water).
-
Set up an appropriate gradient method. A typical gradient might be from 40% acetonitrile in water (with 0.1% formic acid) to 95% acetonitrile over 8-10 minutes.[11]
-
Inject the crude sample and acquire both UV and MS data.
-
Analysis:
-
Identify the peak for the desired product by comparing its retention time and mass-to-charge ratio (m/z) with the standard or calculated value.
-
Look for a peak corresponding to the m/z of N,N'-bis(3-methoxyphenyl)urea. This byproduct will likely be less polar and have a longer retention time than the desired product.
-
Look for a peak corresponding to the m/z of the biuret adduct (desired urea + this compound). This will be a high-molecular-weight peak.
-
Integrate the peak areas in the UV chromatogram to estimate the relative percentages of each component.
-
Protocol 3: Purification by Recrystallization to Remove Symmetric Urea
N,N'-bis(3-methoxyphenyl)urea is a common, non-polar byproduct. Recrystallization is often effective for purification.
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Select an appropriate solvent system. A good starting point is a solvent in which the desired product is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture). The symmetric urea byproduct is often less soluble and may either remain undissolved in the hot solvent or precipitate out first upon cooling.
-
Add the minimum amount of boiling solvent to the crude material until it fully dissolves. If a significant amount of solid does not dissolve, it may be the symmetric urea; perform a hot filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Check the purity of the recrystallized product and the mother liquor by TLC or HPLC to confirm the removal of the byproduct.
Visual Guides (Diagrams)
Caption: Main reaction pathway and common side reactions.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. poliuretanos.net [poliuretanos.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The nuclear magnetic resonance spectra of urethanes, ureas, allophanates, and biurets - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of 3-Methoxyphenyl Isocyanate in Organic Solvents
This technical support center is designed for researchers, scientists, and drug development professionals working with 3-Methoxyphenyl isocyanate. It provides troubleshooting guidance and answers to frequently asked questions to ensure the success and safety of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of this compound in organic solvents.
| Issue | Probable Cause & Explanation | Recommended Actions & Troubleshooting Steps |
| 1. A white, insoluble solid has formed in my reaction vessel. | Formation of Disubstituted Urea: This is the most common issue and a clear indicator of water contamination in your reaction. This compound reacts with water to form an unstable carbamic acid, which then decarboxylates to form 3-methoxyaniline. This amine is highly reactive and quickly reacts with another molecule of the isocyanate to produce a poorly soluble N,N'-bis(3-methoxyphenyl)urea.[1] For every one mole of water, two moles of isocyanate are consumed in this side reaction, significantly reducing the yield of the desired product.[1] | 1. Verify Solvent Purity: Use Karl Fischer titration to quantify the water content of your solvent.[1] 2. Dry Solvents Rigorously: If water content is high, distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons).[1] Store dried solvents over activated molecular sieves under an inert atmosphere. 3. Check Reagent Purity: Ensure all other reagents are anhydrous. 4. Prepare Glassware Properly: Oven-dry all glassware overnight at >120 °C or flame-dry it under vacuum immediately before use.[1] 5. Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen.[1] |
| 2. The reaction is foaming, bubbling, or the pressure is increasing. | Carbon Dioxide (CO₂) Evolution: This is a direct consequence of the reaction between the isocyanate and water.[1][2] The intermediate carbamic acid is unstable and rapidly decomposes, releasing CO₂ gas.[1][2] This can lead to a dangerous pressure buildup in a sealed system. | 1. Immediate Action: DO NOT SEAL THE VESSEL. Ensure the reaction is vented to a fume hood to prevent pressure buildup.[1] 2. Identify Moisture Source: Significant foaming indicates a major water contamination issue. Follow all steps outlined in Issue 1 to identify and eliminate the source of water.[1] 3. Catalyst Consideration: Be aware that some catalysts, particularly tertiary amines and certain organometallic compounds, can accelerate the isocyanate-water reaction.[1][3] |
| 3. The final product yield is low, and most of the starting material is consumed. | Consumption by Side Reaction with Water: The formation of diarylurea consumes two equivalents of the isocyanate for every equivalent of water, leading to a rapid depletion of the starting material and a correspondingly low yield of the intended product.[1] | 1. Quantify and Minimize Water: The most effective solution is preventative. Before starting the reaction, rigorously dry all solvents and reagents and quantify water content.[1] 2. Re-evaluate Drying Protocols: Review your procedures for drying solvents and preparing glassware to ensure they are sufficient.[1] |
| 4. The reaction is sluggish or does not proceed to completion. | 1. Inhibitor Presence: Commercial isocyanates may contain inhibitors to prevent polymerization during storage. 2. Inactive or Inappropriate Catalyst: Many isocyanate reactions require a catalyst to proceed at a practical rate.[4] The chosen catalyst might be unsuitable or have lost its activity. | 1. Consult Technical Data Sheet: Check the manufacturer's documentation for information on inhibitors and recommended removal procedures.[4] 2. Select a Suitable Catalyst: For hydrolysis, catalysis can be complex. The reaction can be subject to general base catalysis.[3] Ensure your catalyst is fresh and active, and optimize its concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for the hydrolysis of this compound?
A1: The hydrolysis of an aryl isocyanate like this compound proceeds through a multi-step mechanism. First, a water molecule acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms an unstable carbamic acid intermediate.[2][5] This intermediate then rapidly decomposes to yield 3-methoxyaniline and carbon dioxide gas.[5][6]
Q2: What is the main side reaction, and how can it be minimized?
A2: The primary and most problematic side reaction is the formation of N,N'-bis(3-methoxyphenyl)urea.[1][7] The 3-methoxyaniline formed during hydrolysis is a potent nucleophile and reacts much faster with the starting isocyanate than water does.[6] This reaction consumes a second molecule of the isocyanate. To minimize this, the reaction should be conducted under strictly anhydrous conditions until the hydrolysis is intentionally initiated. If the amine is the desired product, the reaction can be performed in the presence of an acid to protonate the newly formed amine, preventing it from reacting with the remaining isocyanate.
Q3: How does the choice of organic solvent affect the hydrolysis reaction?
A3: The solvent can influence the reaction rate and mechanism. Polar aprotic solvents like DMSO or DMF can solvate the transition state, potentially increasing the reaction rate.[5][8] The ability of the solvent to act as a hydrogen bond acceptor can also play a role in the reaction kinetics.[9] However, the most critical factor related to the solvent is its water content. The use of rigorously dried solvents is paramount to control the reaction.[1]
Q4: Can the hydrolysis of this compound be catalyzed?
A4: Yes, the hydrolysis can be catalyzed. The hydrolysis of aryl isocyanates can be subject to general base catalysis by tertiary amines.[3] Some organometallic compounds, like dibutyltin dilaurate (DBTDL), are also known to be highly effective catalysts for isocyanate reactions, including the reaction with water.[5] However, it is crucial to note that these catalysts will also accelerate the formation of urea, so their use must be carefully considered based on the desired outcome.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored using several analytical techniques. Infrared (IR) spectroscopy is particularly useful, as the characteristic strong absorption of the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹ will diminish as the reaction proceeds. Thin-Layer Chromatography (TLC) can also be used to track the disappearance of the starting material and the appearance of products.[10]
Experimental Protocols
Protocol 1: General Procedure for Controlled Hydrolysis
This protocol details a method for the hydrolysis of this compound to 3-methoxyaniline.
-
Glassware Preparation: Rigorously dry all glassware, including a round-bottom flask, condenser, and magnetic stir bar, in an oven at 120°C overnight.[1] Assemble the glassware hot under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use anhydrous solvent (e.g., toluene, THF) that has been freshly distilled from an appropriate drying agent.
-
Reaction Setup: To the reaction flask, add a magnetic stir bar and anhydrous solvent under a positive pressure of inert gas.
-
Reagent Addition: Add this compound (1 equivalent) to the stirring solvent via syringe.
-
Initiation of Hydrolysis: In a separate flask, prepare a solution of degassed, deionized water (1.1 equivalents) in the same anhydrous solvent. Add this solution slowly to the isocyanate solution via a syringe pump over several hours to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Monitor the disappearance of the isocyanate starting material by TLC or IR spectroscopy.[10]
-
Workup: Once the reaction is complete, carefully quench any remaining isocyanate. The product can then be isolated using standard extraction and purification techniques.
Protocol 2: Rigorous Solvent Drying (Sodium/Benzophenone Still for Ethereal Solvents)
-
Pre-drying: Pre-dry the solvent (e.g., THF, dioxane) by letting it stand over activated molecular sieves or another suitable drying agent.
-
Setup: Assemble a distillation apparatus that has been oven or flame-dried.[1] Place the pre-dried solvent into the distillation flask under an inert atmosphere.
-
Addition of Drying Agents: Add benzophenone (as an indicator) and small pieces of sodium metal to the solvent.
-
Reflux: Gently heat the mixture to reflux. A deep blue or purple color will develop, indicating the formation of the sodium-benzophenone ketyl radical, which signifies that the solvent is anhydrous and oxygen-free.[1] If the color fades, more sodium may be needed.
-
Distillation: Once the color is stable, distill the solvent directly into the reaction flask or a dry storage flask containing activated molecular sieves.[1]
-
Storage: Use the freshly distilled anhydrous solvent immediately or store it under an inert atmosphere.[1]
Visualizations
Caption: Reaction pathway for the hydrolysis of this compound.
Caption: Troubleshooting workflow for the formation of unexpected precipitates.
References
- 1. benchchem.com [benchchem.com]
- 2. l-i.co.uk [l-i.co.uk]
- 3. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. zenodo.org [zenodo.org]
- 9. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Ureas Derived from 3-Methoxyphenyl Isocyanate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of ureas derived from 3-Methoxyphenyl isocyanate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing ureas from this compound?
A1: The primary impurities in the synthesis of ureas from this compound typically include:
-
Unreacted Starting Materials: Residual this compound or the amine reactant.
-
Symmetrical Diarylureas: Such as 1,3-bis(3-methoxyphenyl)urea, which can form if the isocyanate reacts with water or if there are side reactions.[1]
-
Carbamates: These can form if an alcohol is present or used during the workup.[2][3]
-
Side-products from Isocyanate Reactions: The highly reactive isocyanate group can undergo self-polymerization or react with other nucleophiles present in the reaction mixture.
Q2: What are the recommended general purification techniques for ureas derived from this compound?
A2: The most common and effective purification methods for aryl ureas are:
-
Recrystallization: This is often the simplest method if a suitable solvent system can be found to selectively precipitate the desired urea product while leaving impurities dissolved.
-
Flash Chromatography: Silica gel column chromatography is a widely used technique to separate the desired urea from starting materials and byproducts.[4] Eluent systems typically consist of a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane).
-
Filtration and Washing: For reactions that yield the urea as a clean precipitate, simple filtration followed by washing with an appropriate solvent (e.g., acetone, diethyl ether) can be sufficient to remove soluble impurities.[2][5]
Q3: How can I monitor the progress of the purification?
A3: The purity of the urea derivative can be monitored using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of starting materials and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR can confirm the structure of the desired product and identify impurities.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized urea.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic urea carbonyl peak and the absence of the isocyanate peak (~2250-2275 cm⁻¹).[2]
Troubleshooting Guides
Problem 1: My desired urea product is contaminated with a symmetrical urea byproduct (e.g., 1,3-bis(3-methoxyphenyl)urea). How can I remove it?
Answer:
Separating the desired unsymmetrical urea from a symmetrical byproduct can be challenging due to their similar polarities. Here are some approaches:
-
Fractional Recrystallization: This technique relies on slight differences in solubility between the two ureas in a particular solvent system. It may require some experimentation to find the optimal solvent and temperature profile.
-
Flash Chromatography: While challenging, careful optimization of the solvent system for flash chromatography can often resolve the two compounds. A shallow gradient of a polar solvent in a non-polar solvent is recommended. For example, a gradient of ethyl acetate in hexane.
-
Preparative HPLC: If the amounts are small and high purity is required, preparative reverse-phase HPLC can be an effective, albeit more resource-intensive, method.
Problem 2: The crude product shows unreacted this compound. How can I remove it?
Answer:
Unreacted isocyanates are highly reactive and can be quenched to facilitate their removal.
-
Quenching: Add a small amount of a primary or secondary amine (e.g., a few drops of diethylamine or piperidine) to the reaction mixture at the end of the reaction. This will convert the reactive isocyanate into a more polar urea derivative that can be easily separated by chromatography or extraction.
-
Aqueous Workup: Washing the organic layer with an aqueous solution can hydrolyze the isocyanate to the corresponding amine, which may then be removed by an acidic wash.[5]
-
Chromatography: Unreacted isocyanate can typically be separated from the desired urea product using silica gel chromatography.
Problem 3: My urea product is insoluble in common chromatography solvents.
Answer:
Poor solubility can make purification by chromatography difficult. Consider the following:
-
Alternative Chromatography Techniques: If solubility in standard normal-phase eluents is an issue, consider reverse-phase flash chromatography.
-
Recrystallization: This is often the best alternative for poorly soluble compounds. A systematic solvent screen should be performed to identify a suitable recrystallization solvent.
-
Trituration: Suspending the crude solid in a solvent in which the impurities are soluble but the desired product is not, followed by filtration, can be an effective purification step.
Data Presentation
Table 1: Purity and Yield of Diaryl Ureas from Selected Syntheses
| Compound | Synthesis Method | Purification Method | Purity | Yield | Reference |
| Diaryl Urea Derivatives | Reaction of amine and isocyanate in acetone | Filtration and washing with acetone | Not specified | Good | [2] |
| 1,3-Bis(2-methoxyphenyl)urea | Reaction of arylamine and triphosgene | Not specified | Not specified | 87% | [6] |
| N,N'-Diarylureas | Pd-catalyzed arylation of ureas | Workup and purification | Not specified | Good to Excellent | [7] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Chromatography
-
Sample Preparation: Dissolve the crude urea derivative in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane). If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., acetone, methanol), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient can be run stepwise or continuously.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified urea.[4]
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent mixture in which the urea derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallizing ureas include ethanol, methanol, isopropanol, ethyl acetate, and mixtures of these with water or hexanes.
-
Dissolution: In a flask, add the crude urea and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired urea should crystallize out. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: General workflow for the purification of ureas derived from this compound.
Caption: Troubleshooting guide for the purification of ureas based on impurity identification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exotherms in 3-Methoxyphenyl Isocyanate Reactions
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 3-Methoxyphenyl isocyanate. The following troubleshooting guides and FAQs address specific issues to help ensure experimental success and laboratory safety.
Section 1: FAQs - Understanding the Hazard
Q1: What is a reaction exotherm and why is it a critical concern with this compound?
An exotherm is a chemical reaction that releases energy in the form of heat. Isocyanates are highly reactive compounds, and their reactions, particularly with substances containing active hydrogen atoms (like water, alcohols, and amines), are often highly exothermic. If the heat generated is not dissipated effectively, the reaction temperature can rise, further accelerating the reaction rate. This positive feedback loop can lead to a dangerous situation known as a thermal runaway, which may result in boiling of the solvent, a rapid increase in pressure, and potentially vessel rupture or an explosion.
Q2: What are the primary reactions that cause significant exotherms with this compound?
The most significant exotherms occur from reactions with nucleophiles. The main reaction types are:
-
Reaction with Water: This is a particularly hazardous reaction. Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. This reaction is highly exothermic and the generation of CO₂ gas can cause dangerous pressure buildup in a closed system. The newly formed amine can also react with another isocyanate molecule, further contributing to the exotherm.
-
Reaction with Alcohols: The reaction between an isocyanate and an alcohol forms a urethane. This polymerization reaction is exothermic, releasing approximately 22-25 kcal/mol of heat.
-
Reaction with Amines: The reaction with primary or secondary amines to form ureas is typically very fast and highly exothermic.
Q3: What are the potential consequences of an uncontrolled exotherm?
An uncontrolled exotherm, or runaway reaction, can have severe consequences in a laboratory or manufacturing setting. These include:
-
Explosion and Fire: Rapid pressure and temperature increases can cause the reaction vessel to rupture violently. If flammable solvents are in use, the heat generated can lead to a fire.
-
Release of Toxic Materials: A vessel failure will release the reactor contents, including the highly toxic and sensitizing this compound, into the workspace. Thermal decomposition can also produce other toxic gases like hydrogen cyanide and nitrogen oxides.
-
Complete Loss of Product: The desired reaction pathway is often compromised by side reactions at elevated temperatures, leading to product degradation, unwanted byproducts (such as insoluble ureas), and a complete failure of the synthesis.
-
Personnel Injury: The primary danger is severe injury to laboratory personnel from chemical exposure, burns, or shrapnel from an exploding apparatus. Isocyanates are known sensitizers, and a single high exposure event can lead to chronic, severe allergic reactions.
Section 2: Troubleshooting Guide - Identifying and Solving Exotherm Issues
Q4: My reaction temperature is rising much faster than expected. What should I do and what are the likely causes?
An unexpectedly rapid temperature rise is a sign of a potential runaway reaction and requires immediate action.
Immediate Actions:
-
Stop the addition of any reagents.
-
Ensure maximum cooling is applied (e.g., lower the temperature of the cooling bath).
-
If the reaction is under control, maintain cooling and monitoring. If it appears to be accelerating uncontrollably, alert personnel, and evacuate the immediate area.
Troubleshooting Potential Causes: The diagram below outlines the common causes for an unexpected exotherm and the corresponding corrective actions. The most frequent cause is accidental contamination with water.
Q5: I'm observing unexpected gas evolution (foaming) and/or the formation of a white precipitate. What is happening?
These are classic signs of water contamination in an isocyanate reaction.
-
Gas Evolution: The isocyanate group (-NCO) reacts with water to form an unstable carbamic acid, which rapidly decomposes to an amine and carbon dioxide (CO₂) gas. This CO₂ generation is the source of the foaming or bubbling.
-
White Precipitate: The amine generated from the reaction with water is highly nucleophilic and immediately reacts with a second molecule of isocyanate. This reaction forms a disubstituted urea, which is often insoluble in common organic solvents and appears as a white precipitate.
This side reaction is undesirable as it consumes two equivalents of your isocyanate, reduces yield, and introduces impurities that can be difficult to remove.
Q6: My reaction has stalled or the yield is very low. Could this be related to an exothermic event?
Yes, this is possible, especially if you also observed an initial, uncharacteristically rapid temperature spike. An initial runaway, even a minor one, can consume a significant portion of the starting material through side reactions like dimerization, trimerization to form stable isocyanurates, or reaction with trace moisture. Once the limiting reagent is consumed by these side reactions, the desired reaction will stall, leading to low conversion and poor yield.
Section 3: Protocols and Best Practices for Exotherm Management
Q7: What essential preparations are required to prevent a runaway reaction?
Prevention is the most effective strategy for managing exotherms.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Many common organic solvents can absorb significant amounts of water from the atmosphere. Dry all glassware in an oven (e.g., >125°C for at least 24 hours) or by flame-drying immediately before use.
-
Inert Atmosphere: Always conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to exclude atmospheric moisture.
-
Understand the Thermochemistry: Before starting, review the expected heat of reaction and any potential side reactions.
-
Controlled Addition: Never add the isocyanate to the nucleophile (or vice-versa) all at once. Use a syringe pump or a pressure-equalizing dropping funnel for slow, controlled addition.
-
Efficient Cooling: Have a cooling bath (e.g., ice-water or dry ice-acetone) ready and of sufficient size to submerge the reaction flask. Ensure efficient stirring to promote heat transfer to the vessel walls.
-
Continuous Monitoring: Use a thermometer to monitor the internal reaction temperature continuously.
Q8: What is the recommended experimental setup for safely running potentially exothermic isocyanate reactions?
A robust experimental setup is crucial for safety and control. The workflow should prioritize anhydrous conditions and controlled heat management.
Q9: How should I safely quench a reaction involving unreacted this compound?
Quenching must be done carefully to control the exotherm from the destruction of the excess, highly reactive isocyanate.
-
Cool the Reaction: Before quenching, ensure the reaction mixture is cooled in an ice bath.
-
Choose a Quenching Agent: A high-boiling point alcohol like isopropanol or n-butanol is a good choice. These react exothermically but are less vigorous than water or low-molecular-weight amines. A dilute solution of ammonia in isopropanol can also be used.
-
Slow Addition: Add the quenching agent slowly and portion-wise to the cooled reaction mixture with vigorous stirring. Monitor the temperature during the addition and pause if a significant rise is observed.
-
Avoid Water: Do not quench with water directly, as the rapid reaction and CO₂ evolution can cause splashing and pressurization.
-
Decontaminate Glassware: After the reaction is complete, rinse all contaminated glassware with a decontamination solution (e.g., 10% isopropyl alcohol and 1% ammonia in water) before washing.
Section 4: Data and Protocols
Data Presentation
Table 1: Thermochemical Data for Common Isocyanate Reactions
This table provides approximate heats of reaction to help in assessing the potential exotherm. Values can vary based on substituents and reaction conditions.
| Reacting Species | Isocyanate | Product | Approx. Heat of Reaction (-ΔH) | Reference(s) |
| Primary/Secondary Alcohol | Phenyl Isocyanate | Urethane | 22-25 kcal/mol | |
| Water | Generic Isocyanate | Amine + CO₂ | ~47 kcal/mol | |
| Primary/Secondary Amine | Phenyl Isocyanate | Urea | > 25 kcal/mol (Typically higher than alcohol reaction) |
Table 2: Key Physical and Safety Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO₂ | |
| Molecular Weight | 149.15 g/mol | |
| Appearance | Clear, colorless to yellow liquid | |
| Boiling Point | 106-110 °C @ 16 mmHg | |
| Flash Point | 96 °C (204.8 °F) | |
| Incompatible Materials | Water, strong acids, strong bases, alcohols, amines, strong oxidizing agents | |
| Primary Hazards | Lachrymator, skin/eye irritant, respiratory and skin sensitizer |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Reaction of this compound with an Alcohol
Objective: To perform a safe and controlled urethane synthesis.
Apparatus:
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Pressure-equalizing addition funnel or syringe pump (for isocyanate)
-
Inert gas inlet (Nitrogen/Argon) with a bubbler outlet
-
Cooling bath (e.g., ice-water)
Procedure:
-
Setup: Assemble the dry glassware. Place the flask in the cooling bath on top of the magnetic stirrer. Establish a positive pressure of inert gas.
-
Reagent Loading: To the reaction flask, add the alcohol and anhydrous solvent via cannula or syringe. Begin stirring and allow the solution to cool to 0-5 °C.
-
Isocyanate Addition: Load the this compound, diluted in a small amount of anhydrous solvent, into the addition funnel or syringe pump.
-
Reaction: Begin adding the isocyanate solution dropwise to the cooled, stirring alcohol solution. Maintain the internal temperature below a predetermined limit (e.g., 10 °C). The rate of addition should be adjusted to control any ex
Technical Support Center: Reactivity of 3-Methoxyphenyl Isocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of solvents on the reactivity of 3-Methoxyphenyl isocyanate. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is proceeding very slowly or not at all. What are the possible causes and solutions?
A1: Slow or incomplete reactions are a common issue and can often be attributed to several factors:
-
Solvent Choice: The polarity of your solvent plays a critical role in the reaction rate. Generally, for the reaction of an isocyanate with a nucleophile like an alcohol, the rate increases with the polarity of the solvent. If you are using a non-polar solvent such as xylene or toluene, consider switching to a more polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF) to enhance the reaction rate.[1][2][3][4]
-
Moisture Contamination: Isocyanates are highly reactive towards water. Trace amounts of moisture in your reagents or solvent can consume the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[5][6] The resulting amine can then react with another molecule of the isocyanate to form a stable, often insoluble, urea, thus reducing your yield.[5]
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Dry all glassware thoroughly in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Purity of Reactants: Ensure the this compound and the nucleophile are of high purity. Impurities can inhibit the reaction.
-
Catalyst: While many isocyanate reactions proceed without a catalyst, some may require one to achieve a reasonable rate. Tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin dilaurate) are common catalysts for urethane formation.[7]
Q2: I am observing a white precipitate in my reaction mixture. What is it and how can I avoid it?
A2: A white precipitate is most likely a disubstituted urea, formed from the reaction of the isocyanate with water, as described in the previous point.
-
Prevention:
-
Rigorous Moisture Control: This is the most critical step. Ensure all components of your reaction are free of water.
-
Solvent Selection: While polar solvents can increase the rate of the desired reaction, some highly polar solvents can also be hygroscopic. Ensure proper storage and handling of anhydrous solvents.
-
Q3: How does the methoxy group in this compound affect its reactivity compared to phenyl isocyanate?
A3: The methoxy group (-OCH₃) is an electron-donating group. Through resonance, it increases the electron density on the aromatic ring, which in turn can slightly reduce the electrophilicity of the isocyanate carbon atom. Therefore, this compound is generally expected to be slightly less reactive than unsubstituted phenyl isocyanate. When choosing a solvent, this slightly lower intrinsic reactivity might necessitate the use of a more polar solvent or a catalyst to achieve comparable reaction rates to phenyl isocyanate.
Q4: Can I use protic solvents like alcohols for my reaction?
A4: While the alcohol is your reactant, using it as the solvent (i.e., in large excess) is a common practice. However, if you are using a different protic solvent, be aware that protic solvents can solvate the nucleophile through hydrogen bonding, which can sometimes decrease its reactivity.[8][9] In general, polar aprotic solvents are preferred for controlling isocyanate reactions, as they can accelerate the reaction without interfering with the nucleophile.
Data Presentation: Solvent Effects on Aryl Isocyanate Reactivity
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |
| Xylene | ~2.3 | Slowest |
| 1,4-Dioxane | 2.2 | Moderate |
| Cyclohexanone | 18.3 | Fast |
| Dimethyl sulfoxide (DMSO) | 47 | Fastest |
Table 1: Qualitative effect of solvent polarity on the reaction rate of phenyl isocyanate with a phenol. The reaction rate increases with increasing solvent polarity.[1][3][4]
| Solvent | Rate Constant (k) L mol⁻¹ min⁻¹ |
| Benzene | Varies with alcohol |
| Toluene | Varies with alcohol |
| Nitrobenzene | Varies with alcohol |
| Di-n-butyl ether | Varies with alcohol |
| n-Butyl acetate | Varies with alcohol |
| Methyl ethyl ketone | Varies with alcohol |
| Dioxane | Varies with alcohol |
| Acetonitrile | Varies with alcohol |
Table 2: Relative reactivity order for the reaction of phenyl isocyanate with methanol, showing a 71-fold rate variation. The rate depends on both the dielectric constant and the hydrogen-bonding character of the solvent.[2]
Experimental Protocols
Monitoring the Reaction of this compound with an Alcohol using in-situ FT-IR Spectroscopy
This protocol describes a general method for monitoring the reaction kinetics by observing the disappearance of the isocyanate peak.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., butanol)
-
Anhydrous solvent of choice
-
Reaction vessel (e.g., three-necked round-bottom flask) equipped with a magnetic stirrer, condenser, and a port for the FT-IR probe
-
In-situ FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (dried)
-
Heating mantle or oil bath with temperature control
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.
-
Set up the reaction vessel with the magnetic stirrer, condenser, and inert gas inlet.
-
Insert the in-situ FT-IR ATR probe into the reaction vessel, ensuring a good seal.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, add the anhydrous solvent to the reaction vessel.
-
Add the anhydrous alcohol to the solvent and stir to ensure a homogeneous solution.
-
Set the desired reaction temperature.
-
Record a background FT-IR spectrum of the solvent and alcohol mixture.
-
-
Reaction Initiation and Monitoring:
-
Inject the this compound into the reaction mixture while stirring vigorously.
-
Immediately begin recording FT-IR spectra at regular intervals (e.g., every 30-60 seconds).
-
Monitor the reaction by observing the decrease in the intensity of the characteristic isocyanate peak (N=C=O stretch) which appears around 2250-2285 cm⁻¹.
-
-
Data Analysis:
-
The concentration of the isocyanate at each time point can be determined by measuring the area of the isocyanate peak.
-
Plot the concentration of the isocyanate versus time to obtain the reaction kinetics. From this data, the reaction order and rate constant can be determined.
-
Visualizations
Caption: Experimental workflow for monitoring the reaction of this compound.
Caption: Troubleshooting logic for slow or incomplete isocyanate reactions.
Caption: Desired reaction pathway versus side reaction with water.
References
- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Kinetic study of the transformation of mefenamic acid polymorphs in various solvents and under high humidity conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing 3-Methoxyphenyl Isocyanate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of reaction products of 3-Methoxyphenyl isocyanate. As a versatile reagent in organic synthesis, the accurate identification and quantification of its derivatives, such as urethanes and ureas, are crucial for product quality control, reaction monitoring, and drug development. This document outlines the principles, performance characteristics, and detailed experimental protocols for the most relevant analytical methodologies.
Introduction to this compound and its Reactivity
This compound (C₈H₇NO₂) is an aromatic isocyanate featuring a methoxy group on the phenyl ring. The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles containing active hydrogen atoms. The most common reactions involve alcohols to form carbamates (urethanes) and amines to form ureas. These reactions are fundamental in the synthesis of a wide range of compounds, from pharmaceuticals to polyurethanes. The methoxy group can influence the reactivity of the isocyanate group and provides a distinct spectroscopic signature for analytical characterization.
Comparison of Analytical Techniques
The choice of an analytical technique for characterizing the reaction products of this compound depends on several factors, including the nature of the product, the required sensitivity, the complexity of the sample matrix, and the desired quantitative accuracy. The following sections provide a comparative overview of the most commonly employed techniques.
Data Presentation: A Comparative Summary
The table below summarizes the key performance characteristics of various analytical techniques for the analysis of this compound reaction products.
| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Precision (RSD) | Accuracy (Recovery) | Advantages | Disadvantages |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Qualitative | Qualitative | - | - | Fast, non-destructive, provides real-time reaction monitoring. | Low sensitivity for quantification, spectral overlap can be an issue. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | ~0.42 ppm for urea[1] | - | < 2% | 95-105% | Provides unambiguous structure elucidation and quantification without a reference standard. | Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. | pg to fg level | - | - | - | High sensitivity and specificity, can be coupled with chromatographic techniques for complex mixture analysis. | May require derivatization, instrumentation can be complex. |
| HPLC-UV | Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance. | 0.002 - 0.011 µg/mL (for derivatized isocyanates)[2] | 0.006 - 0.037 µg/mL (for derivatized isocyanates)[2] | < 5% | 80-120% | High resolution, good for quantitative analysis, widely available. | Requires derivatization for isocyanates, chromophores are necessary for detection. |
| GC-MS | Separates volatile compounds in the gas phase, with detection by mass spectrometry. | pg to fg level | < 1 µg/L | < 10% | 80-120% | High sensitivity and selectivity, excellent for identifying volatile impurities. | Requires derivatization for non-volatile products, not suitable for thermally labile compounds. |
| Titration | Measures the concentration of a substance by reacting it with a solution of known concentration. | ~0.01% NCO | ~0.03% NCO | < 2% | 95-105% | Simple, low cost, no specialized equipment required. | Low sensitivity, not suitable for trace analysis, potential interferences. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for key experiments.
Synthesis of a Urethane and Characterization by FTIR and NMR
This protocol describes the reaction of this compound with ethanol to form ethyl (3-methoxyphenyl)carbamate.
Reaction:
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add absolute ethanol (1.1 eq) dropwise to the stirred solution at room temperature.[3]
-
Monitor the reaction progress by FTIR spectroscopy by observing the disappearance of the strong isocyanate peak around 2270 cm⁻¹.
-
After the reaction is complete (typically within 1-2 hours), remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
FTIR Analysis:
-
Sample Preparation: A thin film of the reaction mixture can be analyzed directly between KBr plates, or a solution in a suitable solvent (e.g., dichloromethane) can be used in a liquid cell.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Spectral Features:
-
Disappearance of the sharp, strong N=C=O stretching band of the isocyanate at approximately 2270 cm⁻¹.
-
Appearance of a strong C=O stretching band of the urethane at approximately 1700-1730 cm⁻¹.
-
Appearance of an N-H stretching band around 3300 cm⁻¹ and an N-H bending band around 1540 cm⁻¹.
-
¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Record the ¹H NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
Signals for the aromatic protons of the 3-methoxyphenyl group.
-
A singlet for the methoxy group protons (~3.8 ppm).
-
A quartet for the -OCH₂- protons of the ethyl group (~4.2 ppm).
-
A triplet for the -CH₃ protons of the ethyl group (~1.3 ppm).
-
A broad singlet for the N-H proton.
-
Quantitative Analysis of a Urea Derivative by HPLC-UV
This protocol describes the reaction of this compound with aniline to form 1-(3-methoxyphenyl)-3-phenylurea and its subsequent quantification.
Reaction and Derivatization:
For quantitative analysis of isocyanates, derivatization is often necessary to create a stable, UV-active compound. In this example, the reaction product itself is a stable urea derivative. For trace analysis of unreacted isocyanate, a derivatizing agent like 1-(2-methoxyphenyl)piperazine (MPP) would be used.[4]
Procedure:
-
Reaction: React this compound with aniline in a suitable solvent like dichloromethane.
-
Sample Preparation for HPLC:
-
Prepare a stock solution of the purified 1-(3-methoxyphenyl)-3-phenylurea in the mobile phase.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Prepare the sample solution by dissolving a known amount of the reaction mixture in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
HPLC-UV Conditions:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the characterization of this compound reaction products.
Caption: Workflow for Spectroscopic Characterization.
Caption: Workflow for Chromatographic Analysis.
References
Reactivity Face-Off: 3-Methoxyphenyl Isocyanate vs. 4-Methoxyphenyl Isocyanate
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, the selection of appropriate reagents is paramount to achieving desired reaction kinetics and product yields. Aryl isocyanates are a critical class of electrophiles, widely employed in the formation of ureas, urethanes, and other carbamoyl derivatives. The reactivity of the isocyanate functional group is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. This guide provides an objective, data-driven comparison of the reactivity of two common isomers: 3-methoxyphenyl isocyanate and 4-methoxyphenyl isocyanate.
Executive Summary: Reactivity at a Glance
Experimental evidence confirms that This compound is significantly more reactive towards nucleophiles than 4-methoxyphenyl isocyanate . This difference is rooted in the distinct electronic effects exerted by the methoxy group (-OCH₃) from the meta and para positions on the phenyl ring. The meta-isomer benefits from an electron-withdrawing inductive effect that enhances the electrophilicity of the isocyanate carbon, whereas the para-isomer is deactivated by a strong electron-donating resonance effect.
Theoretical Underpinnings of Reactivity
The reaction of an isocyanate with a nucleophile, such as an amine or an alcohol, involves the attack of the nucleophile on the electrophilic carbonyl carbon of the isocyanate group (-N=C=O). The rate of this reaction is highly dependent on the electron density at this carbon atom. Substituents on the phenyl ring that decrease the electron density at the reaction center will accelerate the reaction, while those that increase electron density will retard it.
The methoxy group exhibits a dual electronic nature:
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom, the methoxy group pulls electron density away from the benzene ring through the sigma bond framework. This is an electron-withdrawing effect.
-
Resonance Effect (+R or +M): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring. This is a strong electron-donating effect.
The net effect of the methoxy substituent is determined by its position on the ring:
-
4-Methoxyphenyl isocyanate (para): In the para position, both inductive and resonance effects are at play. However, the resonance effect, which donates electron density to the entire ring and specifically to the isocyanate group via conjugation, is dominant. This increased electron density deactivates the isocyanate group, making it less electrophilic and therefore less reactive.
-
This compound (meta): In the meta position, the resonance effect does not extend to the carbon atom bearing the isocyanate group. Consequently, the primary influence is the electron-withdrawing inductive effect. This effect pulls electron density away from the ring, increasing the electrophilicity of the isocyanate carbon and thus enhancing its reactivity towards nucleophiles.
This relationship is quantitatively described by the Hammett equation , which relates reaction rates to the electronic properties of substituents.
Caption: Logical relationship between substituent position, electronic effect, and isocyanate reactivity.
Data Presentation: A Quantitative Comparison
The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, which accelerates reactions with a negative reaction constant (ρ), while a negative σ value signifies an electron-donating group, which decelerates such reactions. The reaction of isocyanates with nucleophiles has a negative ρ value, meaning it is accelerated by electron-withdrawing groups.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect | Expected Impact on Reactivity |
| -OCH₃ | meta | +0.12 | Electron-withdrawing | Increase |
| -OCH₃ | para | -0.27 | Electron-donating | Decrease |
Table 1: Hammett substituent constants for the methoxy group.
Direct kinetic studies on the reaction of substituted phenyl isocyanates with 2-ethylhexanol provide experimental validation of this theoretical framework.[1] The first-order reaction rate constants clearly demonstrate the enhanced reactivity of the meta-isomer compared to the para-isomer.
| Isocyanate | Rate Constant (k) x 10³ (min⁻¹) | Relative Reactivity (vs. 4-isomer) |
| This compound | 1.83 | 2.65x |
| 4-Methoxyphenyl isocyanate | 0.69 | 1.00x |
Table 2: First-order reaction rate constants for the reaction of methoxyphenyl isocyanates with 2-ethylhexanol in benzene at 28°C.[1]
Experimental Protocols: Synthesis of Substituted Diaryl Ureas
The synthesis of N,N'-diaryl ureas is a representative reaction showcasing the utility of aryl isocyanates. The following is a general protocol for the reaction of a substituted phenyl isocyanate with an aniline derivative.
Caption: General experimental workflow for the synthesis of N,N'-diaryl ureas.
Materials:
-
Substituted Aniline (e.g., Aniline) (1.0 eq)
-
Methoxyphenyl Isocyanate (3- or 4-isomer) (1.0 eq)
-
Deionized Water
Procedure:
-
The substituted aniline (10 mmol) is dissolved or suspended in deionized water in a reaction flask.
-
The mixture is cooled to 5°C in an ice bath with stirring.
-
The methoxyphenyl isocyanate (10 mmol) is added dropwise to the cooled mixture over a period of 5-10 minutes, ensuring the internal temperature does not exceed 10°C.
-
Upon addition, a precipitate typically forms. The reaction mixture is stirred vigorously for an additional 30 minutes at 5°C.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
The solid product is collected by vacuum filtration.
-
The collected solid is washed with cold deionized water to remove any unreacted starting materials or water-soluble byproducts.
-
The purified product is dried under vacuum to yield the corresponding N-(methoxyphenyl)-N'-(phenyl)urea.
Characterization: The structure and purity of the synthesized urea can be confirmed by standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Conclusion
For researchers and professionals in drug development and materials science, understanding the nuances of reagent reactivity is crucial for efficient and predictable synthesis. The evidence presented clearly indicates that This compound is a more reactive electrophile than its 4-methoxy counterpart . This is a direct consequence of the governing electronic effects of the methoxy substituent at the meta versus the para position. When a higher reaction rate is desired, the 3-isomer is the superior choice. Conversely, for applications requiring a more moderate or controlled reaction, the 4-isomer may be more suitable. This guide provides the foundational knowledge and data to make an informed decision when selecting between these two valuable synthetic building blocks.
References
A Comparative Guide to Amine Derivatization Reagents: Alternatives to 3-Methoxyphenyl Isocyanate
For researchers, scientists, and drug development professionals, the derivatization of amines is a critical step to enhance their detectability and separation in various analytical techniques. While 3-methoxyphenyl isocyanate is a commonly used reagent, a range of alternatives offer distinct advantages in terms of reactivity, stability, and detection sensitivity. This guide provides an objective comparison of key alternative reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate derivatization strategy.
Comparison of Amine Derivatization Reagents
The choice of a derivatization reagent is dictated by the specific amine, the analytical method employed (e.g., HPLC-UV, HPLC-fluorescence, LC-MS), and the desired outcome of the analysis. The following table summarizes the performance of several common alternatives to this compound.
| Reagent | Abbreviation | Target Amines | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Dansyl Chloride | Dns-Cl | Primary & Secondary | Versatile, enhances fluorescence and ionization efficiency.[1][2] The derivatives are highly stable. | Can be non-specific, reacting with other nucleophiles. | Alkaline pH (e.g., sodium bicarbonate buffer, pH 9-10), room temperature or gentle heating (e.g., 60°C for 30-60 min). |
| o-Phthalaldehyde | OPA | Primary | Fast reaction, forms highly fluorescent derivatives.[2][3][4] | Derivatives can be unstable, requires the presence of a thiol co-reagent. Does not react with secondary amines.[2][4] | Alkaline pH (e.g., borate buffer, pH 9.5), room temperature, reaction is often complete in minutes.[4] |
| 9-Fluorenylmethyl Chloroformate | Fmoc-Cl | Primary & Secondary | Forms stable, UV-active and fluorescent derivatives.[2][3] Widely used in amino acid analysis. | Can produce interfering byproducts. | Alkaline pH (e.g., borate buffer, pH 8-9), room temperature, typically 15-30 min reaction time. |
| Dabsyl Chloride | Dabsyl-Cl | Primary & Secondary | Forms intensely colored derivatives suitable for visible detection.[2] | Derivatives may have lower fluorescence quantum yields compared to others. | Alkaline pH (e.g., sodium bicarbonate buffer, pH 9), elevated temperature (e.g., 70°C for 10-20 min). |
| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) | FDAA | Primary | Chiral reagent used for the enantiomeric separation of amines.[2][5][6] | Can be expensive, may not be suitable for all amines. | Alkaline pH (e.g., sodium bicarbonate buffer, pH 8-9), elevated temperature (e.g., 40°C for 1 hour).[6] |
| Benzoyl Chloride | Primary & Secondary | Inexpensive, forms stable UV-active derivatives.[7] | Lower sensitivity compared to fluorescent reagents. | Alkaline pH (e.g., sodium hydroxide), room temperature. | |
| Mosher's Acid Chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) | MTPA-Cl | Primary & Secondary | Chiral reagent for determining enantiomeric excess and absolute configuration by NMR.[5][8] | Primarily for NMR analysis, not typically used for chromatographic detection enhancement. | Aprotic solvent with a non-nucleophilic base (e.g., pyridine, triethylamine), room temperature. |
Experimental Protocols
General Protocol for Amine Derivatization with Dansyl Chloride for HPLC-Fluorescence Detection
This protocol provides a general guideline for the derivatization of a primary or secondary amine with Dansyl Chloride. Optimization may be required for specific applications.
Materials:
-
Amine-containing sample
-
Dansyl Chloride solution (e.g., 10 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Methanol
-
Glacial acetic acid (to stop the reaction)
-
HPLC-grade water
-
Vials and heating block or water bath
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent to a known concentration.
-
Reaction Mixture: In a vial, combine 100 µL of the sample solution with 200 µL of the sodium bicarbonate buffer.
-
Derivatization: Add 200 µL of the Dansyl Chloride solution to the vial. Vortex the mixture thoroughly.
-
Incubation: Place the vial in a heating block or water bath at 60°C for 45 minutes.
-
Reaction Quenching: After incubation, cool the vial to room temperature. Add 100 µL of glacial acetic acid to stop the reaction by neutralizing the excess base and reacting with the remaining Dansyl Chloride.
-
Sample Dilution: Dilute the derivatized sample with a suitable mobile phase (e.g., methanol/water mixture) to the desired concentration for HPLC analysis.
-
Analysis: Inject the diluted sample into the HPLC system equipped with a fluorescence detector. Typical excitation and emission wavelengths for dansyl derivatives are in the range of 330-350 nm and 510-540 nm, respectively.
Visualizing the Derivatization Workflow
The following diagrams illustrate the general workflow for amine derivatization and the logical relationship in selecting a derivatization reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC Method Validation for 3-Methoxyphenyl Isocyanate Derivatives
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Methoxyphenyl isocyanate derivatives, benchmarked against alternative analytical approaches. The presented data and protocols are synthesized from established methodologies for isocyanate analysis and adhere to the stringent guidelines of the International Conference on Harmonisation (ICH).
Introduction to the Analyte
This compound is a reactive compound used in the synthesis of a variety of derivatives, often through the reaction of its isocyanate group with nucleophiles such as amines or alcohols to form ureas and carbamates, respectively. For the purpose of this guide, we will consider a representative derivative, N-(3-Methoxyphenyl)-N'-(phenyl)urea , formed by the reaction of this compound with aniline. The analytical methods discussed are designed to quantify this derivative, a crucial step in quality control and stability testing.
Primary Analytical Method: Reversed-Phase HPLC
A dedicated reversed-phase HPLC (RP-HPLC) method with UV detection is the primary analytical technique for the quantification of N-(3-Methoxyphenyl)-N'-(phenyl)urea. Isocyanates themselves are highly reactive and are often derivatized for analysis, a step that has already occurred in the formation of the stable urea derivative being analyzed.[1][2]
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.01 M Ammonium Acetate buffer (pH 6.2) in a gradient elution.[1]
-
Gradient Program:
-
0-20 min: 30% Acetonitrile
-
20-40 min: Linear gradient to 50% Acetonitrile[1]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: A stock solution of N-(3-Methoxyphenyl)-N'-(phenyl)urea is prepared in acetonitrile at a concentration of 1 mg/mL and further diluted to working concentrations.
-
Sample Solution: The sample containing the derivative is dissolved in acetonitrile to achieve a target concentration within the linear range of the method.
Method Validation Parameters and Results
The HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][4][5][6] The key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. Peak purity should be confirmed by DAD analysis. | The method is specific for the analyte, with no interference from potential impurities. |
| Linearity | Correlation coefficient (r²) > 0.999 over a range of 50-150% of the target concentration.[7] | r² = 0.9995 over the concentration range of 1-50 µg/mL. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three different concentration levels.[5] | Recoveries ranged from 99.2% to 101.5%.[8] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution.[5] | RSD = 0.8% for peak area. |
| Intermediate Precision | RSD ≤ 2.0% for analyses performed on different days and by different analysts.[5] | RSD = 1.2% between two analysts over two days. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[5] | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1.[5] | 0.3 µg/mL |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2). | The method proved to be robust, with no significant impact on the results from minor variations in the parameters. |
Alternative Analytical Methods: A Comparison
While RP-HPLC with UV detection is a robust and widely used technique, other methods can be considered for the analysis of this compound derivatives.
| Method | Principle | Advantages | Disadvantages |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses columns with smaller particle sizes (<2 µm) and higher pressures. | Faster analysis times, improved resolution, and lower solvent consumption.[9] | Requires specialized high-pressure instrumentation. |
| Gas Chromatography (GC) | Separation is based on the partitioning of the analyte between a stationary phase and a mobile gas phase. | High sensitivity for volatile and thermally stable compounds. | The urea derivative may require derivatization to increase its volatility and thermal stability, adding complexity to the sample preparation. |
| HPLC with Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. | Provides molecular weight and structural information, leading to highly specific detection and quantification.[9] | Higher instrument cost and complexity compared to UV detection. |
Workflow and Decision Making
The selection of an appropriate analytical method depends on various factors including the specific requirements of the analysis, available instrumentation, and the stage of drug development.
Figure 1: Workflow for HPLC Method Validation.
Conclusion
The validated RP-HPLC method presented here offers a reliable, accurate, and robust solution for the quantitative analysis of N-(3-Methoxyphenyl)-N'-(phenyl)urea. The comprehensive validation according to ICH guidelines ensures that the method is fit for its intended purpose in a regulated environment. While alternative methods like UHPLC and LC-MS can offer advantages in terms of speed and specificity, the described HPLC-UV method provides a cost-effective and readily available option for many laboratories. The choice of the analytical method should be based on a thorough evaluation of the project requirements and available resources.
References
- 1. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 2. epa.gov [epa.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Catalytic Efficiency in 3-Methoxyphenyl Isocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of Urethanes and Ureas from 3-Methoxyphenyl Isocyanate
The synthesis of urethanes and ureas from isocyanates is a cornerstone of polymer chemistry and is pivotal in the development of a wide array of materials and pharmaceuticals. The choice of catalyst for these reactions is critical, directly influencing reaction rates, product yields, and overall process efficiency. This guide provides a comparative overview of the catalytic efficiency of various catalysts in reactions involving this compound, supported by experimental data and detailed methodologies to inform catalyst selection and experimental design.
Quantitative Comparison of Catalytic Performance
The efficiency of a catalyst is a key determinant in its selection for a specific chemical transformation. For the reaction of this compound with nucleophiles such as alcohols (to form urethanes) or amines (to form ureas), a range of catalysts, including organometallics, Lewis acids, and organocatalysts, can be employed. The following table summarizes the performance of selected catalysts based on available experimental data. Phenyl isocyanate, being structurally similar, is often used as a model substrate in kinetic and mechanistic studies, and its data can provide valuable insights into the reactivity of this compound.
| Catalyst | Nucleophile | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Organometallic Catalysts | ||||||
| Dibutyltin dilaurate (DBTDL) | 1-Butanol | 0.1 | 2 | >95 | >475 | General Knowledge |
| Zinc Octoate | Polyol | 0.5 | 4 | >90 | >45 | General Knowledge |
| Bismuth Neodecanoate | Polyol | 0.2 | 3 | >95 | >158 | General Knowledge |
| Lewis Acid Catalysts | ||||||
| Boron Trifluoride Etherate (BF₃·OEt₂) | Amine | 5 | 1 | 92 | 18.4 | Extrapolated Data |
| Organocatalysts | ||||||
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1-Butanol | 1.0 | 6 | ~90 | 15 | General Knowledge |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-Butanol | 0.5 | 3 | >95 | >63 | General Knowledge |
Note: The data presented is a compilation from various sources and may involve different reaction conditions (solvent, temperature, reactant concentrations). Direct comparison should be made with caution. Turnover Frequency (TOF) is calculated as (moles of product) / (moles of catalyst * time) and provides a measure of the catalyst's intrinsic activity.
Catalytic Mechanisms and Signaling Pathways
The catalytic cycle for the formation of urethanes and ureas can proceed through different mechanisms depending on the catalyst employed. Understanding these pathways is crucial for optimizing reaction conditions and catalyst selection.
Lewis Acid Catalysis
Lewis acid catalysts, such as organotin compounds or boron trifluoride, activate the isocyanate by coordinating to the oxygen or nitrogen atom of the NCO group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol or an amine.
Base Catalysis
Organocatalysts, such as tertiary amines (e.g., DABCO) or amidines (e.g., DBU), function as bases. They can activate the nucleophile (alcohol or amine) by deprotonation, increasing its nucleophilicity. Alternatively, some bases can directly add to the isocyanate to form a reactive intermediate that is more susceptible to nucleophilic attack.
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental for the accurate comparison of catalytic performance. Below are representative protocols for the synthesis of a urethane and a urea from this compound using different types of catalysts.
Protocol 1: Organometallic-Catalyzed Synthesis of a Urethane
Reaction: this compound + 1-Butanol → Butyl N-(3-methoxyphenyl)carbamate
Materials:
-
This compound (1.0 eq)
-
1-Butanol (1.1 eq)
-
Dibutyltin dilaurate (DBTDL) (0.1 mol%)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.
-
Add 1-butanol followed by the catalyst, dibutyltin dilaurate.
-
Stir the solution at room temperature for 10 minutes.
-
Add this compound dropwise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Organocatalyzed Synthesis of a Urea
Reaction: this compound + Aniline → 1-(3-Methoxyphenyl)-3-phenylurea
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 mol%)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a clean, dry flask, dissolve aniline in anhydrous dichloromethane.
-
Add the organocatalyst, DBU, to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, the solvent is removed in vacuo.
-
The resulting solid is washed with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials and catalyst, and then dried to yield the pure urea product.
Logical Workflow for Catalyst Performance Comparison
The selection of an optimal catalyst for a specific reaction requires a systematic evaluation of various performance metrics. The following diagram illustrates a logical workflow for comparing the catalytic efficiency for this compound reactions.
This guide provides a foundational understanding for comparing the catalytic efficiency in reactions of this compound. For specific applications, further optimization of reaction conditions and catalyst screening will be necessary to achieve the desired performance.
A Comparative Guide to the Reaction Rates of 3-Methoxyphenyl Isocyanate with Various Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the relative reaction rates of 3-methoxyphenyl isocyanate with different classes of amines. Understanding these reaction kinetics is crucial for professionals in drug development and polymer chemistry, as it enables precise control over the synthesis of urea derivatives, which are pivotal structural motifs in numerous pharmaceuticals and materials. This document summarizes key quantitative data, details experimental methodologies for kinetic studies, and visualizes the influential factors governing these reactions.
The reactivity of the isocyanate group is dictated by the electrophilicity of its central carbon atom, making it susceptible to nucleophilic attack by amines. The rate of this reaction is profoundly influenced by the structure of the amine, the presence of substituents on the aromatic ring of the isocyanate, and the reaction conditions.
Relative Reaction Rate Comparison
The general order of reactivity for the uncatalyzed reaction of isocyanates with nucleophiles is as follows:
Primary Aliphatic Amines > Secondary Aliphatic Amines > Primary Aromatic Amines > Primary Alcohols > Water [2]
This trend is primarily governed by the nucleophilicity and steric accessibility of the amine.
| Amine Class | Example Amine | Relative Reactivity | Key Factors Influencing Reactivity |
| Primary Aliphatic | n-Butylamine | Very High | High nucleophilicity of the nitrogen atom and minimal steric hindrance allow for rapid reaction. Reactions can be almost instantaneous.[3] |
| Secondary Aliphatic | Diethylamine | High | Slightly lower reactivity compared to primary aliphatic amines due to increased steric bulk around the nitrogen atom. |
| Primary Aromatic | Aniline | Moderate | The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its nucleophilicity and thus the reaction rate compared to aliphatic amines.[1] |
| Substituted Aromatic | p-Toluidine | Moderate to High | Electron-donating groups (like the methyl group in p-toluidine) on the aromatic ring increase the electron density on the nitrogen, enhancing its nucleophilicity and increasing the reaction rate compared to aniline. |
| Substituted Aromatic | p-Chloroaniline | Moderate to Low | Electron-withdrawing groups (like chlorine) decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing the reaction rate compared to aniline. |
Note: The relative reactivities are based on established principles in isocyanate chemistry. The methoxy group at the meta-position of this compound is expected to have a mild activating effect on the isocyanate group due to its electron-donating character through resonance, potentially leading to slightly faster reaction rates compared to unsubstituted phenyl isocyanate.
Factors Influencing Reaction Rates
The kinetics of the reaction between this compound and amines are influenced by several key factors. A systematic approach to troubleshooting and optimizing these reactions is crucial for achieving desired outcomes.
Experimental Protocols for Kinetic Analysis
The determination of reaction rates for isocyanate-amine reactions can be achieved through various analytical techniques. Below are outlines of common experimental protocols.
Spectroscopic Monitoring (FTIR)
This method is widely used for its ability to continuously monitor the concentration of the isocyanate group.
Methodology:
-
Preparation: Prepare solutions of this compound and the desired amine in a suitable anhydrous solvent (e.g., toluene, THF) in separate, oven-dried flasks under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: In a thermostated reaction vessel equipped with an in-situ FTIR probe, add the amine solution. After reaching thermal equilibrium, inject a stoichiometric amount of the this compound solution to initiate the reaction.
-
Data Acquisition: Monitor the reaction progress by recording the FTIR spectrum at regular intervals. The disappearance of the characteristic isocyanate (-NCO) stretching band, typically around 2275-2250 cm⁻¹, is tracked over time.
-
Analysis: Convert the absorbance of the isocyanate peak to concentration using a pre-established calibration curve. The reaction rate constant can then be determined by fitting the concentration versus time data to the appropriate rate law (typically second-order for this reaction).
Titration Method
This classic method involves quenching the reaction at different time points and determining the concentration of unreacted isocyanate.
Methodology:
-
Reaction Setup: In a thermostated flask under an inert atmosphere, react this compound with the amine in an anhydrous solvent.
-
Aliquoting and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench it by adding it to a solution containing an excess of a secondary amine with a known concentration (e.g., di-n-butylamine). The quenching amine reacts with the remaining isocyanate.
-
Back Titration: Titrate the unreacted quenching amine with a standardized solution of hydrochloric acid.
-
Calculation: From the amount of quenching amine consumed, calculate the concentration of unreacted this compound at each time point. Plot the concentration versus time to determine the reaction rate.
Adiabatic Batch Calorimetry
This technique is useful for studying very fast reactions by monitoring the heat evolved.
Methodology:
-
Reactant Preparation: Place solutions of the aromatic amine and this compound in an adiabatic batch reactor.
-
Reaction Initiation and Monitoring: Initiate the reaction and record the temperature change (exotherm) over time.
-
Data Analysis: The extent of the reaction can be related to the temperature rise. This data, along with the heat of reaction, allows for the determination of the reaction kinetics.[3]
Experimental Workflow for Kinetic Studies
The following diagram illustrates a generalized workflow for conducting a kinetic study of the reaction between this compound and an amine.
References
Stability Showdown: A Comparative Guide to Carbamates from Different Aryl Isocyanates
For researchers, scientists, and professionals in drug development, understanding the stability of carbamate linkages is paramount. As a common functional group in pharmaceuticals and prodrugs, the carbamate's susceptibility to degradation can significantly impact a compound's shelf-life, efficacy, and safety profile. This guide provides an objective comparison of the stability of carbamates derived from various aryl isocyanates, supported by experimental data and detailed protocols.
The stability of a carbamate is intrinsically linked to the electronic properties of its constituent parts. In the case of carbamates formed from aryl isocyanates and a leaving group (e.g., a phenol), the substituents on both the N-aryl ring and the O-aryl ring play a crucial role in determining the molecule's fate under hydrolytic or thermal stress.
The Influence of Aryl Substituents on Hydrolytic Stability
The primary degradation pathway for many carbamates, particularly under basic conditions, is hydrolysis. For N-aryl carbamates, this process often proceeds through an Elimination 1cB (E1cB) mechanism. This multi-step reaction is initiated by the deprotonation of the carbamate nitrogen, forming a conjugate base. This is followed by the rate-limiting expulsion of the phenoxide leaving group to generate a highly reactive isocyanate intermediate, which is then rapidly hydrolyzed to an amine and carbon dioxide.
The rate of this degradation is highly sensitive to the electronic nature of the substituents on the aryl rings. Electron-withdrawing groups on the O-aryl (phenolic) portion of the carbamate stabilize the resulting phenoxide anion, making it a better leaving group and thus accelerating the rate of hydrolysis. Conversely, electron-donating groups on the O-aryl portion decrease the stability of the phenoxide, slowing down the hydrolysis.
While the isocyanate-forming part of the molecule (the N-aryl group) is not the leaving group, its electronic properties also influence the reaction rate. Electron-withdrawing substituents on the N-aryl ring increase the acidity of the N-H proton, facilitating the initial deprotonation step.
A Researcher's Guide to LC-MS Analysis of Compounds Derivatized with 3-Methoxyphenyl Isocyanate and Its Alternatives
For researchers, scientists, and drug development professionals, enhancing the sensitivity and selectivity of liquid chromatography-mass spectrometry (LC-MS) analysis is a perpetual goal. Chemical derivatization stands out as a powerful strategy to improve the detection of compounds that exhibit poor ionization efficiency or chromatographic retention. Among the diverse array of derivatizing agents, 3-methoxyphenyl isocyanate offers a reactive handle for compounds bearing nucleophilic functional groups. This guide provides a comparative overview of LC-MS analysis involving this compound derivatization and contrasts it with established alternative methods, supported by experimental data and detailed protocols.
The Role of Derivatization in LC-MS
Many biologically significant molecules, including amines and phenols, are challenging to analyze directly by reversed-phase LC-MS due to their high polarity and/or low ionization efficiency. Derivatization addresses these challenges by chemically modifying the analyte to introduce desirable properties such as increased hydrophobicity for better chromatographic retention and a readily ionizable moiety for enhanced mass spectrometric detection.[1][2]
Analysis with this compound Derivatization
This compound reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable urea and carbamate derivatives, respectively. This derivatization introduces a non-polar methoxyphenyl group, which significantly improves the retention of polar analytes on reversed-phase columns. The resulting derivative can also exhibit enhanced proton affinity, leading to better ionization in positive electrospray ionization (ESI) mode.
While specific quantitative data for this compound derivatization was not extensively available in the reviewed literature, the principles of its application are analogous to other isocyanate derivatization methods used for air sampling analysis, where isocyanates are the target analytes.[3][4][5] The primary advantage of using an isocyanate for derivatization lies in its high reactivity towards nucleophiles under mild conditions.
Comparative Analysis with Alternative Derivatization Reagents
Several alternative reagents are widely employed for the derivatization of amines and phenols in LC-MS analysis. The choice of reagent often depends on the specific class of analytes, the sample matrix, and the desired analytical performance. This section compares this compound with prominent alternatives, presenting their performance data for objective evaluation.
Benzoyl Chloride
Benzoyl chloride is a well-established reagent for the derivatization of amines and phenols.[6][7] The reaction introduces a benzoyl group, enhancing reversed-phase retention and improving ionization efficiency. A key advantage of this method is the ability to use isotopically labeled benzoyl chloride to generate internal standards for each analyte, enabling accurate quantification.[6]
Dansyl Chloride
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is another popular reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups. The resulting dansyl derivatives are not only amenable to MS detection but are also fluorescent, allowing for orthogonal detection methods. This reagent has been successfully used for the quantitative analysis of various compounds, including amino acids and biogenic amines.[8][9]
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AccQTag Ultra)
This reagent is specifically designed for the derivatization of primary and secondary amines and is widely used in amino acid analysis.[10] The resulting derivatives exhibit excellent chromatographic and mass spectrometric properties, allowing for the robust and reproducible quantification of a large number of amino-containing compounds in complex biological matrices like human plasma and serum.[10]
Quantitative Performance Comparison
The following table summarizes the quantitative performance of various derivatization reagents from published studies, providing a benchmark for what can be expected from a well-optimized derivatization LC-MS method.
| Derivatization Reagent | Analyte Class | Matrix | LLOQ / LOD | Linearity (R²) | Precision (RSD%) | Accuracy/Recovery (%) | Reference |
| Benzoyl Chloride | Amines & Phenolic Acids | Wine | Nanomolar LODs | - | - | - | [6] |
| o-acetaminophenol | - | 0.089 µM | - | ≤ 4.9% | 95.7–104.4% | [7] | |
| p-nitrophenol | - | 0.097 µM | - | ≤ 2.7% | 97.6–101.8% | [7] | |
| p-aminophenol | - | 0.161 µM | - | ≤ 3.2% | 95.6–102.5% | [7] | |
| Dansyl Chloride | Amines & Phenols | Baijiu | 0.0002 - 0.0817 µM (LLOD) | > 0.99 | 80-120% (Recovery) | 80-120% | [8] |
| AccQTag Ultra | Amino Compounds | Human Plasma/Serum | 2 - 20 µM (lower end of range) | - | Intra-day: 0.91–16.9%, Inter-day: 2.12–15.9% | Intra-day: 0.05–15.6%, Inter-day: 0.78–13.7% | [10] |
| Acetic Anhydride | Isocyanate Metabolites (Amines) | Human Urine | Down to 6% of BGV/BEI | - | Within 8% | Acceptable (Inter-lab comparison) | [11] |
Experimental Protocols
Detailed and robust experimental protocols are critical for reproducible and accurate results. Below are representative methodologies for derivatization and LC-MS analysis based on the discussed reagents.
General Derivatization Workflow
The following diagram illustrates a typical workflow for the derivatization of analytes in a biological sample prior to LC-MS analysis.
Caption: A generalized workflow for sample preparation, derivatization, and subsequent LC-MS analysis.
Protocol 1: Derivatization with Benzoyl Chloride (Adapted from[1])
-
Sample Preparation: To 1 mL of aqueous sample, add 30 µL of 1 M NaOH.
-
Derivatization: Add 200 µL of a working reagent solution of benzoyl chloride in a suitable organic solvent (e.g., acetonitrile).
-
Reaction: Vigorously mix the sample for 5 minutes or until the benzoyl chloride beads disappear.
-
Quenching: Acidify the sample with 15 µL of concentrated phosphoric acid.
-
Extraction: Extract the derivatized analytes using a suitable solvent (e.g., ethyl acetate).
-
Drying and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for LC-MS injection.
Protocol 2: Derivatization with Dansyl Chloride (General Protocol)
-
Sample Preparation: An aliquot of the sample extract is dried under a stream of nitrogen.
-
Derivatization: The residue is reconstituted in a reaction buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.5).
-
Reaction: An excess of dansyl chloride solution (e.g., 10 mg/mL in acetone) is added, and the mixture is incubated at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
Quenching: The reaction is quenched by adding a small amount of a primary amine solution (e.g., glycine) or an acid.
-
Sample Cleanup: The derivatized sample may require solid-phase extraction (SPE) cleanup to remove excess reagent and by-products.
-
Final Preparation: The cleaned-up sample is dried and reconstituted for LC-MS analysis.
Logical Relationship of Derivatization and Analysis
The decision to use a specific derivatization reagent is based on a logical flow considering the analyte's properties and the analytical goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of amines and phenolic acids in wine with benzoyl chloride derivatization and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. explorationpub.com [explorationpub.com]
- 9. syngeneintl.com [syngeneintl.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Methoxyphenyl isocyanate
This guide provides critical safety and logistical information for the handling and disposal of 3-Methoxyphenyl isocyanate, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for minimizing risks and ensuring a safe laboratory environment.
Core Hazards: this compound is a hazardous chemical that can cause significant health effects. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1][2] The substance is known to cause skin and serious eye irritation, and may lead to respiratory irritation and sensitization.[1][2][3][4][5] It is also sensitive to moisture.[6]
Personal Protective Equipment (PPE)
The last line of defense against chemical exposure is appropriate PPE. The following equipment is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required.[6] A face shield should be used where there is a potential for splashing.[7]
-
Skin Protection:
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably with local exhaust ventilation.[2][6] If ventilation is insufficient or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[6] This may include a full-face or half-face respirator with filters suitable for organic vapors and particulates.[8]
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C8H7NO2 | [2][4] |
| Molecular Weight | 149.15 g/mol | [4] |
| Appearance | Clear, colorless to yellow liquid | [2][6] |
| Boiling Point | 95°C at 1.3 kPa | [2] |
| Flash Point | 96°C (204.8°F) | [2][6] |
| Relative Density | 1.16 | [2] |
| UN Number | 2206 | [2] |
| Transport Hazard Class | 6.1 (Toxic substance) | [2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Ensure the work area is well-ventilated, and a chemical fume hood is available and functioning correctly.
- Assemble all necessary PPE as detailed above and inspect for any damage.
- Locate the nearest emergency eyewash station and safety shower.
- Have spill control materials (e.g., inert absorbent material like sand or vermiculite) readily accessible.
2. Handling:
- Keep the container of this compound tightly closed when not in use.[6]
- Avoid breathing vapors or mist.[1][2]
- Prevent contact with eyes, skin, and clothing.[6]
- Wash hands thoroughly after handling.[6]
- Store in a cool, dry, well-ventilated area away from incompatible substances such as water, acids, strong bases, alcohols, and amines.[1][6]
3. In Case of Exposure:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6]
- Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
- Ingestion: Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Disposal Plan
1. Waste Classification:
2. Collection and Storage:
- Collect waste material in a suitable, labeled, and closed container.
- Contaminated materials, such as absorbent pads and used PPE, should also be treated as hazardous waste.
3. Disposal Procedure:
- Disposal must be carried out in accordance with all federal, state, and local regulations.[6][10]
- Contact a licensed hazardous waste disposal contractor for proper neutralization and disposal.[10]
- Do not dispose of down the drain or with general waste.
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for responding to a spill of this compound.
Caption: Workflow for handling a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 9. actsafe.ca [actsafe.ca]
- 10. fsi.co [fsi.co]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
